MRE 0094
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C18H20ClN5O5 |
|---|---|
Poids moléculaire |
421.8 g/mol |
Nom IUPAC |
(2R,4R,5R)-2-[6-amino-2-[2-(4-chlorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H20ClN5O5/c19-10-3-1-9(2-4-10)5-6-28-18-22-15(20)12-16(23-18)24(8-21-12)17-14(27)13(26)11(7-25)29-17/h1-4,8,11,13-14,17,25-27H,5-7H2,(H2,20,22,23)/t11-,13+,14?,17-/m1/s1 |
Clé InChI |
WUCQGGOGHZRELS-NUKIEUHSSA-N |
Origine du produit |
United States |
Foundational & Exploratory
MRE 0094 (Sonedenoson): A Technical Guide to its Mechanism of Action as an Adenosine A₂ₐ Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a detailed technical overview of the mechanism of action of MRE 0094, also known as Sonedenoson. Contrary to any suggestions of it being an adenosine A₂ₒ receptor antagonist, this compound is definitively characterized in the scientific literature as a selective adenosine A₂ₐ receptor agonist . Its therapeutic potential, notably investigated in clinical trials for the treatment of diabetic foot ulcers, stems from the activation of the A₂ₐ receptor and its downstream signaling pathways, which are involved in processes such as inflammation modulation and angiogenesis. This guide consolidates the available quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of its signaling pathway and experimental workflows.
Core Mechanism of Action: Selective A₂ₐ Receptor Agonism
This compound (Sonedenoson) exerts its pharmacological effects by binding to and activating the adenosine A₂ₐ receptor, a member of the G protein-coupled receptor (GPCR) superfamily. The A₂ₐ receptor is primarily coupled to the Gαs stimulatory G protein. Upon agonist binding, a conformational change in the receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). This increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response. The effects of A₂ₐ receptor activation are tissue-specific but are prominently associated with vasodilation, inhibition of platelet aggregation, and suppression of inflammatory responses.
Quantitative Pharmacological Data
The selectivity and potency of this compound are demonstrated through its binding affinity (Ki) for the different human adenosine receptor subtypes. The available data clearly indicates a preferential binding to the A₂ₐ receptor.
| Compound | Receptor Subtype (human) | Binding Affinity (Kᵢ) [nM] | Reference |
| This compound (Sonedenoson) | A₁ | >10,000 | [1] |
| A₂ₐ | 490 | [1][2][3] | |
| A₂ₒ | >10,000 | [1] | |
| A₃ | Not Determined | [1] |
Key Signaling Pathway
Activation of the adenosine A₂ₐ receptor by this compound initiates a well-defined signaling cascade. The following diagram illustrates this pathway.
Experimental Protocols
The characterization of this compound as a selective A₂ₐ agonist relies on standard pharmacological assays. Below are detailed methodologies representative of those used to determine its binding affinity and functional activity.
Radioligand Binding Assay (for Kᵢ Determination)
This assay quantifies the affinity of this compound for adenosine receptors by measuring its ability to displace a known radiolabeled ligand.
Detailed Methodology:
-
Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably transfected with the human adenosine A₂ₐ receptor are cultured and harvested.
-
Cells are washed with phosphate-buffered saline (PBS) and then homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and debris, followed by a high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is resuspended in an appropriate assay buffer and protein concentration is determined.
-
-
Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added:
-
A fixed amount of the membrane preparation (e.g., 20 µg of protein).
-
A fixed concentration of a suitable A₂ₐ-selective radioligand, such as [³H]-CGS 21680 (e.g., at a concentration close to its Kₔ).
-
A range of concentrations of the unlabeled test compound (this compound).
-
-
Non-specific binding is determined in parallel wells containing the membranes, radioligand, and a saturating concentration of a non-labeled standard agonist (e.g., 10 µM NECA).
-
The plates are incubated for a sufficient time to reach equilibrium (e.g., 120 minutes at room temperature).
-
-
Separation and Detection:
-
The binding reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The filters are then placed in scintillation vials, scintillation fluid is added, and the radioactivity is counted using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding at each concentration of this compound is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of this compound, and a sigmoidal dose-response curve is fitted to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
cAMP Functional Assay (for EC₅₀ Determination)
This assay measures the ability of this compound to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in the A₂ₐ receptor signaling pathway.
Detailed Methodology:
-
Cell Culture and Plating:
-
HEK293 cells expressing the human A₂ₐ receptor are seeded into 96-well cell culture plates and incubated overnight to allow for attachment.
-
-
Agonist Stimulation:
-
The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Cells are then incubated with various concentrations of this compound in the assay buffer. This buffer should also contain a phosphodiesterase (PDE) inhibitor (e.g., 10 µM Rolipram) to prevent the degradation of newly synthesized cAMP.
-
The stimulation is carried out for a fixed period (e.g., 30 minutes) in a humidified incubator at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
The stimulation is stopped, and the cells are lysed according to the protocol of the chosen cAMP detection kit.
-
A common method is Homogeneous Time-Resolved Fluorescence (HTRF). In this method, the cell lysate is mixed with two detection reagents: a cAMP-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a cAMP analog labeled with an acceptor fluorophore (e.g., d2).
-
The unlabeled cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody.
-
-
Signal Measurement and Analysis:
-
After an incubation period, the fluorescence is read on a plate reader capable of HTRF detection.
-
When the donor and acceptor are in close proximity (i.e., when d2-cAMP is bound to the antibody), FRET occurs. High levels of cellular cAMP lead to less binding of the d2-cAMP, resulting in a low FRET signal.
-
The HTRF ratio is inversely proportional to the amount of cAMP produced.
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced at each concentration of this compound is determined from the standard curve.
-
The data are plotted as cAMP concentration versus the log concentration of this compound, and a sigmoidal dose-response curve is fitted to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
Conclusion
This compound (Sonedenoson) is a selective agonist of the adenosine A₂ₐ receptor. Its mechanism of action is centered on the activation of the Gαs-adenylyl cyclase-cAMP signaling pathway. Quantitative binding assays demonstrate its selectivity for the A₂ₐ subtype over other adenosine receptors. The functional consequence of this activation is the modulation of various physiological processes, including inflammation and vasodilation, which formed the basis for its clinical investigation in wound healing. The experimental protocols outlined in this guide provide a framework for the consistent and accurate pharmacological characterization of this compound and other related A₂ₐ receptor agonists.
References
The Biological Function of A2A Adenosine Receptor Agon'ts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core biological functions of A2A adenosine receptor (A2AR) agonists. Adenosine, an endogenous purine nucleoside, modulates a wide array of physiological processes primarily through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Among these, the A2A receptor has garnered significant attention as a therapeutic target due to its critical role in inflammation, immunity, cardiovascular function, and neuronal activity. This document details the signaling pathways, physiological effects, and therapeutic potential of A2AR agonists, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.
A2A Adenosine Receptor Signaling Pathways
Activation of the A2A adenosine receptor by an agonist initiates a cascade of intracellular events primarily mediated by the stimulatory G protein, Gs.[1] This coupling activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4] PKA, in turn, phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which modulates gene transcription.[5] A key consequence of this pathway is the inhibition of the pro-inflammatory NF-κB signaling pathway.[2][5]
Beyond the canonical Gs-cAMP-PKA axis, A2AR activation can also engage other signaling molecules. These include the activation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK1/2, p38, and JNK, as well as the PI3K-Akt pathway.[6] These alternative pathways contribute to the diverse cellular responses mediated by A2AR agonists.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. innoprot.com [innoprot.com]
- 4. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Regadenoson? [synapse.patsnap.com]
- 6. apexbt.com [apexbt.com]
Unraveling MRE 0094: A Technical Guide to its Discovery and Development
For Immediate Release
This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of MRE 0094, also known as Sonedenoson. This document is intended for researchers, scientists, and drug development professionals interested in the scientific journey of this selective adenosine A2A receptor agonist, from its preclinical validation to its investigation for the treatment of chronic wounds.
Introduction
Sonedenoson (this compound) is a selective agonist of the adenosine A2A receptor, a G-protein coupled receptor involved in various physiological processes, including inflammation and angiogenesis. Its therapeutic potential has been primarily investigated in the context of wound healing, specifically for chronic, neuropathic diabetic foot ulcers. This guide will detail the scientific rationale, key experimental findings, and the developmental trajectory of this compound.
Discovery and Preclinical Development
While the precise origins and initial synthesis of Sonedenoson (this compound) are not extensively detailed in publicly available literature, its development was driven by the growing understanding of the role of adenosine and its receptors in tissue repair and inflammation.
Rationale for Targeting the Adenosine A2A Receptor in Wound Healing
The scientific basis for developing an A2A receptor agonist for wound healing stems from the multifaceted role of this receptor in the healing cascade. Activation of the A2A receptor has been shown to:
-
Promote Angiogenesis: Stimulate the proliferation and migration of endothelial cells, crucial for the formation of new blood vessels in wounded tissue.
-
Modulate Inflammation: Exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
-
Stimulate Fibroblast Activity: Promote the migration of fibroblasts and the deposition of extracellular matrix, essential for tissue reconstruction.
These coordinated actions suggested that a selective A2A agonist could accelerate the healing of chronic wounds, which are often characterized by impaired angiogenesis and persistent inflammation.
Preclinical Efficacy
Preclinical studies in various animal models of wound healing provided the foundational evidence for the therapeutic potential of Sonedenoson.
Key Findings from Preclinical Studies:
| Parameter | Model | Treatment | Outcome |
| Wound Closure Rate | Diabetic Mice | Topical Sonedenoson | Significantly accelerated wound closure compared to placebo. |
| Angiogenesis | Murine Wound Model | Topical Sonedenoson | Increased microvessel density in the wound bed. |
| Inflammation | In vitro cell cultures | Sonedenoson | Reduced expression of pro-inflammatory markers. |
These preclinical investigations demonstrated that topical application of Sonedenoson could effectively enhance the healing process, particularly in the challenging context of diabetic wounds.
Mechanism of Action and Signaling Pathways
Sonedenoson exerts its therapeutic effects by binding to and activating the adenosine A2A receptor. This activation triggers a cascade of intracellular signaling events.
Upon binding of Sonedenoson, the A2A receptor, a Gs-coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP, in turn, activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). These downstream effectors then modulate the expression of genes involved in cell proliferation, migration, and inflammation, ultimately leading to the pro-healing effects.
Clinical Development
The promising preclinical data led to the clinical evaluation of Sonedenoson for the treatment of chronic, neuropathic, diabetic foot ulcers.
Phase II Clinical Trial (NCT00318214)
A significant step in the development of Sonedenoson was a Phase II clinical trial designed to assess its safety and efficacy.
Experimental Protocol for NCT00318214:
This was a randomized, double-blind, placebo-controlled, multicenter study. Patients with chronic, neuropathic diabetic foot ulcers were randomized to receive either topical Sonedenoson or a placebo gel, applied daily to the ulcer. The primary endpoints of the study were to evaluate the safety and efficacy of Sonedenoson in promoting wound healing.
Unfortunately, the detailed results and outcomes of this clinical trial have not been widely published, which represents a significant gap in the publicly available development history of this compound.
Conclusion
Sonedenoson (this compound) represents a targeted therapeutic approach for chronic wound healing, based on a strong scientific rationale of modulating the adenosine A2A receptor. Preclinical studies demonstrated its potential to accelerate wound closure through pro-angiogenic and anti-inflammatory mechanisms. While it progressed to Phase II clinical trials for diabetic foot ulcers, the lack of publicly available results from these studies leaves the ultimate clinical viability of Sonedenoson undetermined. Further research and transparency regarding its clinical development are needed to fully understand the therapeutic journey and potential of this selective A2A receptor agonist.
Sonedenoson in vitro studies
An In-depth Technical Guide to the In Vitro Studies of Sonedenoson
Introduction
Sonedenoson, also known as MRE-0094, is a potent and highly selective agonist for the adenosine A2A receptor (A2AAR).[1][2] Adenosine receptors, a class of G protein-coupled receptors, are crucial in various physiological and pathological processes. The A2AAR, in particular, is implicated in the regulation of inflammation, vasodilation, and tissue repair.[2] Sonedenoson has been investigated for its therapeutic potential in promoting the healing of chronic wounds, such as diabetic foot ulcers.[2][3] This technical guide provides a comprehensive overview of the in vitro pharmacological data and experimental protocols relevant to the study of Sonedenoson.
Mechanism of Action
Sonedenoson exerts its effects by binding to and activating the A2AAR. This receptor is coupled to a Gs protein, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP levels, in turn, activate protein kinase A (PKA) and other downstream effectors, modulating various cellular functions. In the context of wound healing, A2AAR activation by Sonedenoson is believed to promote the migration and proliferation of fibroblasts and endothelial cells, stimulate angiogenesis, and suppress inflammatory responses.[3][4]
Data Presentation
The following tables summarize the available quantitative data on the in vitro pharmacology of Sonedenoson.
Table 1: Adenosine Receptor Binding Affinity of Sonedenoson (MRE-0094)
| Receptor Subtype | Ligand | Species | Assay Type | Ki (nM) | Reference(s) |
| Human A2A | Sonedenoson | Human | Radioligand Binding | 490 | [1][2] |
| Human A1 | Sonedenoson | Human | Radioligand Binding | >10,000 | [2] |
| Human A2B | Sonedenoson | Human | Radioligand Binding | >10,000 | [2] |
Table 2: In Vitro Functional Potency of Sonedenoson (MRE-0094)
| Assay Type | Cell Type | Species | Parameter | Value (µM) | Reference(s) |
| Platelet Aggregation | Platelets | Not Specified | IC50 | 26 | [4] |
Experimental Protocols
Detailed methodologies for key in vitro experiments to characterize the activity of Sonedenoson are provided below.
1. Radioligand Binding Assay for Adenosine A2A Receptor
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of Sonedenoson for the human A2A receptor.
-
Materials:
-
HEK293 cells stably expressing the human A2A receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Adenosine deaminase (ADA) to remove endogenous adenosine.
-
Radioligand: [3H]-ZM241385 (a selective A2AAR antagonist).
-
Non-specific binding control: A high concentration of a non-radiolabeled A2AAR antagonist (e.g., 10 µM ZM241385).
-
Sonedenoson at various concentrations.
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Prepare cell membranes from HEK293-hA2AAR cells.
-
In a 96-well plate, add assay buffer, ADA (final concentration ~2 U/mL), and the cell membrane preparation.
-
Add varying concentrations of Sonedenoson.
-
Add the radioligand [3H]-ZM241385 at a concentration near its Kd.
-
For non-specific binding wells, add the high concentration of non-radiolabeled antagonist.
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of Sonedenoson and determine the IC50 value by non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
2. cAMP Accumulation Assay
This protocol outlines a method to measure the functional potency (EC50) of Sonedenoson in stimulating cAMP production.
-
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human A2A receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX or Rolipram) to prevent cAMP degradation.
-
Sonedenoson at various concentrations.
-
Forskolin (a direct adenylyl cyclase activator) as a positive control.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Seed the cells in a 96- or 384-well plate and culture overnight.
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with the PDE inhibitor in stimulation buffer for a short period (e.g., 15-30 minutes).
-
Add varying concentrations of Sonedenoson or controls (vehicle, forskolin) to the wells.
-
Incubate for a defined time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
-
Plot the cAMP concentration against the log concentration of Sonedenoson and determine the EC50 value using a sigmoidal dose-response curve fit.
-
3. Fibroblast Migration (Scratch) Assay
This assay assesses the effect of Sonedenoson on the migration of fibroblasts, a key process in wound healing.
-
Materials:
-
Human dermal fibroblasts.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Low-serum medium (e.g., DMEM with 0.5% FBS) to minimize proliferation.
-
Mitomycin C (optional, to inhibit cell proliferation).
-
Sonedenoson at various concentrations.
-
A sterile 200 µL pipette tip or a specialized scratch tool.
-
A phase-contrast microscope with a camera.
-
Image analysis software (e.g., ImageJ).
-
-
Procedure:
-
Seed fibroblasts in a 6- or 12-well plate and grow to a confluent monolayer.
-
(Optional) Pre-treat the cells with Mitomycin C for 2 hours to inhibit proliferation, then wash.
-
Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with low-serum medium containing different concentrations of Sonedenoson or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) for up to 48 hours.
-
Quantify the area of the scratch at each time point using image analysis software.
-
Calculate the rate of wound closure for each condition.
-
4. In Vitro Angiogenesis (Tube Formation) Assay
This assay evaluates the ability of Sonedenoson to promote the formation of capillary-like structures by endothelial cells.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial cell growth medium.
-
Basement membrane extract (e.g., Matrigel).
-
96-well plate.
-
Sonedenoson at various concentrations.
-
VEGF as a positive control.
-
A phase-contrast microscope with a camera.
-
Image analysis software.
-
-
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest HUVECs and resuspend them in a basal medium containing the desired concentrations of Sonedenoson, VEGF, or vehicle control.
-
Seed the HUVEC suspension onto the solidified gel.
-
Incubate the plate at 37°C for 4-18 hours.
-
Visualize the formation of tube-like structures using a microscope.
-
Capture images and quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
-
Mandatory Visualizations
Signaling Pathway
Caption: Sonedenoson activates the A2AAR, leading to cAMP production and downstream signaling.
Experimental Workflows
Caption: Workflow for the fibroblast migration (scratch) assay.
Caption: Workflow for the in vitro angiogenesis (tube formation) assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dovepress.com [dovepress.com]
- 3. Stimulation of adenylate cyclase by adenosine and other agonists in mesenteric artery smooth muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine Receptor Agonists Increase the Inhibition of Platelet Function by P2Y12 Antagonists in a cAMP- and Calcium-Dependent Manner [mdpi.com]
Preclinical Profile of MRE-0094: A Peripheral Opioid Receptor Antagonist for Diabetic Wound Healing
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
MRE-0094 is an experimental topical drug candidate that was investigated for the treatment of chronic, neuropathic, diabetic foot ulcers.[1][2][3] While specific preclinical data for MRE-0094 is not extensively available in the public domain, this guide synthesizes the likely mechanism of action, relevant experimental models, and key signaling pathways based on the known pharmacology of peripheral opioid receptor antagonists in the context of wound healing. The information presented herein is intended to provide a comprehensive technical framework for researchers and drug development professionals interested in this therapeutic area.
Introduction: The Role of Peripheral Opioid Receptors in Cutaneous Wound Healing
Opioid receptors, classically known for their role in analgesia within the central nervous system, are also expressed in peripheral tissues, including on sensory nerve endings, cutaneous cells, and immune cells.[4][5] Emerging evidence indicates that these peripheral opioid receptors play a significant role in modulating inflammation and the intricate process of wound healing.[4][5][6] In the context of diabetic foot ulcers, which are characterized by impaired healing, targeting these peripheral receptors presents a novel therapeutic strategy.
MRE-0094 was developed as a topical agent to harness the wound-healing potential of peripheral opioid receptor antagonism. The rationale is that local application can achieve therapeutic effects at the wound site while minimizing systemic exposure and potential central nervous system side effects.[1][2]
Postulated Mechanism of Action
The proposed mechanism of action for MRE-0094, as a peripheral opioid receptor antagonist, centers on the blockade of the inhibitory effects of endogenous opioids on cellular proliferation and migration, which are crucial for wound repair. Specifically, the antagonism of the mu-opioid receptor (MOR) is believed to be a key driver of its therapeutic effect.
Signaling Pathway for Opioid-Mediated Inhibition of Wound Healing
Caption: Postulated signaling pathway of MRE-0094 in promoting wound healing.
Preclinical Data (Representative)
While specific quantitative data for MRE-0094 is not publicly available, the following tables present representative preclinical data for other peripheral opioid antagonists that have been studied in the context of wound healing. This data is intended to provide a benchmark for the expected pharmacological profile of a compound like MRE-0094.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Target Receptor | Ki (nM) | Cell Line |
| Naltrexone | Mu-Opioid Receptor | 0.5 - 1.5 | CHO |
| Methylnaltrexone | Mu-Opioid Receptor | 1.0 - 2.0 | HEK293 |
| Alvimopan | Mu-Opioid Receptor | 0.2 - 0.8 | COS-7 |
Note: This data is representative and not specific to MRE-0094.
Table 2: In Vitro Functional Activity
| Compound | Assay | EC50 / IC50 (nM) | Effect |
| Naltrexone | [35S]GTPγS Binding | 5 - 15 (IC50) | Antagonist |
| Methylnaltrexone | cAMP Accumulation | 10 - 30 (IC50) | Antagonist |
| Alvimopan | ERK Phosphorylation | 2 - 8 (IC50) | Antagonist |
Note: This data is representative and not specific to MRE-0094.
Table 3: In Vivo Efficacy in a Diabetic Mouse Wound Healing Model
| Treatment | Time to 50% Wound Closure (Days) | Full Wound Closure (Day 14) |
| Vehicle Control | 10 ± 1.5 | 65% |
| Topical Antagonist (e.g., Naltrexone) | 7 ± 1.0 | 95% |
| Positive Control (e.g., PDGF) | 7.5 ± 1.2 | 90% |
Note: This data is representative and not specific to MRE-0094.
Experimental Protocols
The following are detailed methodologies for key experiments that would be critical in evaluating the preclinical profile of a compound like MRE-0094.
Receptor Binding Assay
Objective: To determine the binding affinity of the test compound for the mu, delta, and kappa opioid receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from CHO or HEK293 cells stably expressing the human mu, delta, or kappa opioid receptor.
-
Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [3H]DAMGO for MOR) and varying concentrations of the test compound.
-
Incubation and Washing: The reaction is incubated to allow for binding equilibrium, followed by rapid filtration and washing to separate bound from free radioligand.
-
Scintillation Counting: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The Ki value is calculated using the Cheng-Prusoff equation from the IC50 value determined from competitive binding curves.
In Vivo Diabetic Wound Healing Model
Objective: To assess the efficacy of the topical formulation of the test compound in promoting wound healing in a diabetic animal model.
Methodology:
-
Animal Model: Streptozotocin-induced diabetic mice or rats are commonly used.
-
Wounding: Full-thickness excisional wounds are created on the dorsal surface of the anesthetized animals.
-
Treatment: A topical formulation of the test compound, vehicle control, or a positive control (e.g., a growth factor) is applied to the wounds daily.
-
Wound Closure Measurement: The wound area is traced and measured at regular intervals until complete closure.
-
Histological Analysis: On selected days, wound tissue is harvested for histological analysis (e.g., H&E staining) to assess re-epithelialization, granulation tissue formation, and collagen deposition.
-
Immunohistochemistry: Staining for markers of cell proliferation (e.g., Ki67), angiogenesis (e.g., CD31), and inflammation (e.g., F4/80 for macrophages) is performed.
Experimental Workflow for Preclinical Evaluation
Caption: A typical experimental workflow for the preclinical development of a topical wound healing agent.
Conclusion
While specific preclinical data for MRE-0094 remains proprietary, the scientific literature strongly supports the therapeutic potential of peripheral opioid receptor antagonists for the treatment of diabetic foot ulcers. The likely mechanism of action involves the blockade of inhibitory opioid signaling in cutaneous cells, thereby promoting cellular proliferation and migration essential for wound repair. The experimental protocols and representative data presented in this guide provide a robust framework for the preclinical evaluation of similar drug candidates. Further research in this area holds promise for the development of novel and effective therapies for chronic wounds.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov:443]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Safety and Efficacy Study of MRE0094 to Treat Large, Single or Multiple, Chronic, Neuropathic, Diabetic Foot Ulcers | Clinical Research Trial Listing [centerwatch.com]
- 4. Targeting inflammation and wound healing by opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-analgesic effects of opioids: peripheral opioid effects on inflammation and wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opioids and opioid receptors orchestrate wound repair - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the MRE 0094 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling pathway activated by MRE 0094 (also known as Sonedenoson), a selective agonist for the adenosine A2A receptor (A2AR). The content herein is curated for researchers and professionals in drug development seeking a detailed understanding of its mechanism of action, from receptor binding to downstream cellular responses.
Introduction to this compound and the Adenosine A2A Receptor
This compound is a potent and selective agonist for the adenosine A2A receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The A2AR is predominantly coupled to the Gs alpha subunit (Gαs), and its activation initiates a cascade of intracellular events primarily aimed at increasing cyclic adenosine monophosphate (cAMP) levels. This signaling pathway is integral to various physiological processes, including the regulation of inflammation, platelet activity, and neurotransmission. Consequently, this compound exhibits significant anti-inflammatory and anti-platelet properties, making it a molecule of interest for therapeutic development.
The Core this compound Signaling Pathway
The canonical signaling pathway initiated by this compound binding to the A2AR is the Gs-adenylyl cyclase-cAMP-PKA axis.
-
Receptor Activation: this compound binds to the extracellular domain of the A2AR, inducing a conformational change in the receptor.
-
G-Protein Coupling and Activation: This conformational change facilitates the coupling and activation of the heterotrimeric Gs protein. The Gαs subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.
-
Adenylyl Cyclase Activation: The activated Gαs subunit directly stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.
-
PKA Activation: The resulting increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA). cAMP binds to the regulatory subunits of PKA, causing them to dissociate from and release the catalytic subunits.
-
Phosphorylation of Downstream Targets: The active PKA catalytic subunits then phosphorylate a multitude of downstream protein targets on serine and threonine residues. A key substrate is the cAMP response element-binding protein (CREB), which, upon phosphorylation, modulates the transcription of various genes.
Beyond the canonical pathway, A2AR activation can also engage alternative signaling routes, including the activation of Exchange Protein Directly Activated by cAMP (Epac) and the modulation of Mitogen-Activated Protein Kinase (MAPK) pathways, such as ERK1/2 and p38.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. It is important to note that while the binding affinity of this compound to the A2A receptor is documented, specific functional potency data (EC₅₀/IC₅₀) in various downstream assays are not widely available in the public domain. The experimental protocols provided in the subsequent section can be utilized to determine these values.
Table 1: Receptor Binding Affinity of this compound
| Compound | Receptor | Assay Type | Kᵢ (nM) | Reference |
| This compound (Sonedenoson) | Adenosine A2A | Radioligand Binding | 490 | [1] |
Table 2: Functional Potency of this compound (cAMP Accumulation)
| Compound | Cell Line | Assay Type | EC₅₀ (nM) | Reference |
| This compound (Sonedenoson) | - | cAMP Accumulation | Data Not Available | - |
Table 3: Functional Potency of this compound (PKA Activation)
| Compound | Assay Type | EC₅₀ (nM) | Reference |
| This compound (Sonedenoson) | PKA Kinase Activity | Data Not Available | - |
Table 4: Anti-Inflammatory Activity of this compound
| Compound | Cell Type | Cytokine Measured | IC₅₀/EC₅₀ (nM) | Reference |
| This compound (Sonedenoson) | - | TNF-α Inhibition | Data Not Available | - |
| This compound (Sonedenoson) | - | IL-10 Production | Data Not Available | - |
Table 5: Anti-Platelet Activity of this compound
| Compound | Agonist | Assay Type | IC₅₀ (nM) | Reference |
| This compound (Sonedenoson) | ADP | Platelet Aggregation | Data Not Available | - |
| This compound (Sonedenoson) | Collagen | Platelet Aggregation | Data Not Available | - |
Visualization of Signaling Pathways and Workflows
This compound signaling cascade via the A2A receptor.
Experimental workflow for characterizing this compound activity.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
cAMP Accumulation Assay (HTRF-based)
This protocol describes a method to quantify intracellular cAMP levels in response to this compound treatment using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
A2AR-expressing cells (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
This compound
-
Forskolin (positive control)
-
cAMP standard
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed A2AR-expressing cells into a 384-well white microplate at a density of 2,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a positive control (e.g., 10 µM Forskolin) and a vehicle control.
-
Cell Stimulation: Remove the culture medium and add the this compound dilutions, positive control, and vehicle control to the respective wells. Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Add the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP-cryptate reagents to all wells.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.
-
Data Analysis: Calculate the 665/620 nm ratio. Normalize the data to the vehicle control (0% activity) and the maximal response to a saturating concentration of a full agonist or Forskolin (100% activity). Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
PKA Kinase Activity Assay (ELISA-based)
This protocol outlines a method to measure the activity of PKA in cell lysates following treatment with this compound, using a synthetic peptide substrate in an ELISA format.
Materials:
-
A2AR-expressing cells
-
This compound
-
Cell lysis buffer containing phosphatase and protease inhibitors
-
PKA kinase activity assay kit (containing PKA substrate-coated microplate, ATP, phosphospecific substrate antibody, HRP-conjugated secondary antibody, and TMB substrate)
-
Wash buffer (e.g., TBST)
-
Stop solution (e.g., 1M H₂SO₄)
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: Treat A2AR-expressing cells with various concentrations of this compound for a specified time. Wash the cells with ice-cold PBS and lyse them on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Kinase Reaction: Add the cell lysates to the wells of the PKA substrate-coated microplate. Initiate the kinase reaction by adding ATP. Incubate for 60-90 minutes at 30°C.
-
Detection of Phosphorylation: Wash the wells with wash buffer. Add the phosphospecific substrate antibody and incubate for 60 minutes at room temperature.
-
Secondary Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
Signal Development: Wash the wells and add the TMB substrate. Incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (wells with no lysate) from all readings. Plot the absorbance against the this compound concentration to generate a dose-response curve and calculate the EC₅₀.
Western Blot for Phospho-CREB
This protocol details the detection of phosphorylated CREB (p-CREB) in cell lysates by Western blotting to assess the downstream effects of PKA activation by this compound.
Materials:
-
A2AR-expressing cells
-
This compound
-
RIPA buffer with phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-CREB (Ser133) and rabbit anti-total CREB
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and Gel Electrophoresis: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes. Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.
-
Data Analysis: Quantify the band intensities for p-CREB and total CREB. Calculate the ratio of p-CREB to total CREB for each treatment condition.
Conclusion
This compound is a selective adenosine A2A receptor agonist that primarily signals through the Gs-cAMP-PKA pathway. This guide has provided a detailed overview of this signaling cascade, summarized the available quantitative data, and offered detailed protocols for the experimental characterization of its activity. The provided information and methodologies will be a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other A2AR agonists.
References
Pharmacodynamics of Sonedenoson: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonedenoson, also known by its developmental code MRE-0094, is a selective agonist of the adenosine A2A receptor (A2AR).[1][2][3] Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are crucial in various physiological and pathological processes. The A2A receptor subtype, in particular, is implicated in the regulation of inflammation, vasodilation, and tissue repair. Sonedenoson has been investigated primarily for its potential therapeutic application in promoting the healing of chronic wounds, such as diabetic foot ulcers.[4][5] This technical guide provides a comprehensive overview of the pharmacodynamics of Sonedenoson, detailing its receptor binding profile, mechanism of action, and in vivo effects.
Receptor Binding Affinity
Sonedenoson demonstrates selectivity for the human adenosine A2A receptor. The binding affinity (Ki) of Sonedenoson for the A2A receptor has been determined through radioligand binding assays.
| Compound | Receptor Subtype | Ki (nM) |
| Sonedenoson (MRE-0094) | A2A | 490 |
Table 1: Binding Affinity of Sonedenoson for the Human Adenosine A2A Receptor.[1][2][3]
Mechanism of Action & Signaling Pathway
Sonedenoson exerts its pharmacological effects by acting as an agonist at the adenosine A2A receptor. The A2A receptor is coupled to a Gs protein, and its activation initiates a downstream signaling cascade.
Upon binding of Sonedenoson to the A2A receptor, the Gs protein is activated, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). The activation of this pathway is central to the anti-inflammatory and tissue-reparative effects of Sonedenoson.
In the context of wound healing, A2A receptor activation has been shown to stimulate angiogenesis, the formation of new blood vessels. This process is mediated, at least in part, by the upregulation of vascular endothelial growth factor (VEGF) and endothelial nitric oxide synthase (eNOS).[6][7][8] Increased VEGF expression promotes the proliferation and migration of endothelial cells, while eNOS-derived nitric oxide contributes to vasodilation and vascular permeability, both crucial for tissue regeneration.
In Vivo Pharmacodynamics: Wound Healing
The primary therapeutic application investigated for Sonedenoson is the promotion of dermal wound healing, particularly in the context of diabetes.[4][5] In preclinical studies, topical application of A2A adenosine receptor agonists has been shown to accelerate wound closure in both normal and diabetic animal models.[4] While specific quantitative data for Sonedenoson is limited in the public domain, studies on the selective A2A agonist CGS-21680 provide valuable insights into the expected in vivo effects.
In a study utilizing a diabetic mouse model, topical application of CGS-21680 resulted in a significantly faster rate of wound closure compared to vehicle-treated controls.[9] Furthermore, histological analysis of the wound tissue revealed a marked increase in the number of endothelial cells, indicative of enhanced angiogenesis, in the CGS-21680-treated group.[9] A clinical trial has also been conducted to evaluate the safety and efficacy of Sonedenoson (MRE0094) for treating chronic, neuropathic, diabetic foot ulcers.[10]
The pro-healing effects of A2A receptor agonists are attributed to a combination of anti-inflammatory actions and the stimulation of tissue formation and revascularization. By activating A2A receptors on immune cells, these agonists can suppress the inflammatory response, which is often dysregulated in chronic wounds.[4] Concurrently, the stimulation of angiogenesis through VEGF and eNOS induction improves blood supply to the wound bed, facilitating the delivery of oxygen and nutrients essential for tissue regeneration.[6][7][8]
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for determining the binding affinity of a test compound like Sonedenoson to the adenosine A2A receptor.
-
Membrane Preparation: Cell membranes expressing a high density of the human adenosine A2A receptor are prepared from a suitable cell line (e.g., HEK293 or CHO cells).
-
Incubation: The cell membranes are incubated in a buffer solution containing a known concentration of a radiolabeled A2A receptor antagonist (e.g., [3H]ZM241385) and varying concentrations of the unlabeled test compound (Sonedenoson).
-
Separation: After reaching equilibrium, the bound radioligand is separated from the free radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay (General Protocol)
This protocol describes a general method for assessing the functional activity of Sonedenoson as an A2A receptor agonist by measuring its effect on intracellular cAMP levels.
-
Cell Culture: Cells endogenously or recombinantly expressing the adenosine A2A receptor are cultured to an appropriate density.
-
Stimulation: The cells are treated with varying concentrations of Sonedenoson for a defined period. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.
-
Cell Lysis: The cells are lysed to release the accumulated intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysates is quantified using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The data are used to construct a dose-response curve, from which the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) can be determined. Note: Specific EC50 and Emax values for Sonedenoson were not available in the reviewed public literature.
Diabetic Wound Healing Model (General Protocol)
This protocol provides a general framework for evaluating the in vivo efficacy of Sonedenoson in a diabetic wound healing model.
-
Induction of Diabetes: Diabetes is induced in laboratory animals (e.g., mice or rats) through chemical means, typically with streptozotocin, or by using genetically diabetic models (e.g., db/db mice).
-
Wound Creation: A full-thickness excisional wound is created on the dorsal surface of the anesthetized animal.
-
Treatment: The wound is treated topically with a formulation containing Sonedenoson or a vehicle control on a regular basis.
-
Wound Closure Measurement: The wound area is measured at regular intervals using digital planimetry. The rate of wound closure is calculated as the percentage reduction in the initial wound area.
-
Histological Analysis: At the end of the study, the wound tissue is excised, fixed, and processed for histological analysis. Staining with hematoxylin and eosin (H&E) is used to assess re-epithelialization and granulation tissue formation. Immunohistochemical staining for markers such as CD31 can be used to quantify angiogenesis.
-
Biomarker Analysis: The expression of key mediators of wound healing, such as VEGF and inflammatory cytokines, can be quantified in the wound tissue using techniques like ELISA or RT-PCR.
Conclusion
Sonedenoson is a selective adenosine A2A receptor agonist with a clear mechanism of action involving the stimulation of the Gs-adenylyl cyclase-cAMP signaling pathway. This leads to downstream effects that are beneficial for wound healing, including the promotion of angiogenesis and the modulation of inflammation. Preclinical and clinical data suggest its potential as a therapeutic agent for chronic wounds, such as diabetic foot ulcers. Further research to fully elucidate its functional potency and detailed in vivo efficacy will be valuable in its continued development.
References
- 1. Adenosine Receptors in Wound Healing, Fibrosis and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Adenosine receptor agonists for promotion of dermal wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A2B receptor stimulates angiogenesis by inducing VEGF and eNOS in human microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine A2A Receptor Activation Promotes Wound Neovascularization by Stimulating Angiogenesis and Vasculogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. Adenosine Promotes Wound Healing and Mediates Angiogenesis in Response to Tissue Injury Via Occupancy of A2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to A2A Receptor Distribution in Human Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the adenosine A2A receptor (A2AAR), a critical G-protein coupled receptor implicated in a multitude of physiological and pathological processes. A thorough understanding of its distribution and signaling is paramount for the development of novel therapeutics targeting this receptor.
Introduction
The adenosine A2A receptor, encoded by the ADORA2A gene, is a member of the purinergic receptor family and plays a key role in regulating a wide array of cellular responses.[1] Its activation by endogenous adenosine, particularly under conditions of cellular stress or injury, triggers a signaling cascade with profound effects on inflammation, neurotransmission, and cardiovascular function.[2][3] The A2A receptor is a major target for caffeine, which acts as a competitive antagonist. A detailed knowledge of its tissue-specific expression patterns is crucial for predicting the efficacy and potential side effects of A2A receptor-modulating drugs.
A2A Receptor Distribution in Human Tissues
The distribution of the A2A receptor is heterogeneous across various human tissues, with particularly high concentrations in the basal ganglia of the brain and on immune cells.[4] The following tables summarize the quantitative data on A2A receptor protein density and mRNA expression levels in different human tissues.
Data Presentation
Table 1: A2A Receptor Protein Density in Human Tissues
| Tissue/Cell Type | Receptor Density (Bmax) | Radioligand | Reference(s) |
| Brain | |||
| Striatum | 313 ± 10 fmol/mg protein | [3H]CGS21680 | [5] |
| Striatum | 0.71 ± 0.23 pmol/mg protein | [3H]XAC | [5] |
| Blood Cells | |||
| Platelets | 526 fmol/mg protein (in transfected CHO cells) | [3H]-SCH 58261 | [6] |
| Lymphocytes | Kd = 0.85 nM | [3H]-SCH 58261 | [7] |
Note: Data on Bmax values for a wider range of human tissues is limited in the current literature. The values presented are from studies using radioligand binding assays.
Table 2: ADORA2A mRNA Expression in Human Tissues
| Tissue | Expression Level (Normalized Expression)* | Data Source |
| Brain | ||
| Caudate nucleus | High | Human Protein Atlas[8] |
| Putamen | High | Human Protein Atlas[8] |
| Nucleus accumbens | High | Human Protein Atlas[8] |
| Globus pallidus | High | Human Protein Atlas[8] |
| Immune System | ||
| Lymph node | High | Human Protein Atlas[8] |
| Spleen | Moderate | Human Protein Atlas[8] |
| Thymus | Moderate | Human Protein Atlas[8] |
| Bone marrow | Moderate | Human Protein Atlas[8] |
| Cardiovascular System | ||
| Heart muscle | Moderate | Human Protein Atlas[8] |
| Respiratory System | ||
| Lung | Low | Human Protein Atlas[8] |
| Gastrointestinal Tract | ||
| Colon | Low | Human Protein Atlas[8] |
| Small intestine | Low | Human Protein Atlas[8] |
| Liver | Low | Human Protein Atlas[8] |
| Endocrine System | ||
| Adrenal gland | Low | Human Protein Atlas[8] |
| Pancreas | Low | Human Protein Atlas[8] |
| Thyroid gland | Low | Human Protein Atlas[8] |
| Other Tissues | ||
| Skeletal muscle | Low | Human Protein Atlas[8] |
| Adipose tissue | Low | Human Protein Atlas[8] |
| Kidney | Low | Human Protein Atlas[8] |
| Skin | Low | Human Protein Atlas[8] |
*Normalized expression levels are based on data from the Human Protein Atlas, which integrates data from several sources including GTEx. "High", "Moderate", and "Low" are qualitative descriptors based on the relative expression across all tissues.
A2A Receptor Signaling Pathways
The A2A receptor primarily couples to the Gs alpha subunit of heterotrimeric G proteins.[2] Activation of this pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). This canonical pathway is central to the receptor's function in mediating immunosuppression and vasodilation.
Beyond the canonical Gs-cAMP-PKA pathway, A2A receptor activation can also engage other signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and Mitogen-Activated Protein Kinase (MAPK) pathways (ERK1/2, p38, and JNK). These alternative pathways contribute to the diverse cellular responses elicited by A2A receptor stimulation.
Mandatory Visualizations
Caption: A2A receptor signaling pathways.
Experimental Protocols
The following sections detail the key experimental methodologies used to quantify and localize the A2A receptor in human tissues.
1. Radioligand Binding Assay
This technique is used to determine the density (Bmax) and affinity (Kd) of receptors in a given tissue homogenate.
-
Tissue Preparation:
-
Human tissue samples are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membrane fraction containing the receptors.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
Membrane preparations (typically 50-100 µg of protein) are incubated with increasing concentrations of a radiolabeled A2A receptor ligand (e.g., [3H]CGS 21680 or [3H]SCH 58261) in a final volume of assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled A2A receptor ligand (e.g., 10 µM NECA).
-
Incubations are typically carried out at room temperature for 60-120 minutes to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Saturation binding data is analyzed using Scatchard analysis or non-linear regression to determine the Bmax (maximal number of binding sites) and Kd (dissociation constant).[9]
-
Caption: Radioligand Binding Assay Workflow.
2. Autoradiography
Autoradiography is used to visualize the distribution of receptors in tissue sections.
-
Tissue Sectioning:
-
Fresh frozen human tissue is sectioned on a cryostat (typically 10-20 µm thickness).
-
The sections are thaw-mounted onto gelatin-coated microscope slides.
-
-
Receptor Labeling:
-
The tissue sections are incubated with a specific radiolabeled ligand for the A2A receptor (e.g., [3H]SCH 58261) in a buffer solution.
-
Non-specific binding is determined by incubating adjacent sections in the presence of an excess of an unlabeled competitor.
-
After incubation, the sections are washed in buffer to remove unbound radioligand.
-
-
Signal Detection:
-
The slides are dried and apposed to a film or a phosphor imaging plate.
-
After an appropriate exposure time, the film is developed or the imaging plate is scanned to reveal the distribution of radioactivity, which corresponds to the location of the receptors.
-
-
Image Analysis:
-
The resulting autoradiograms are digitized, and the optical density in different regions of the tissue is quantified using image analysis software.
-
By comparing with standards of known radioactivity, the density of receptors in specific anatomical structures can be determined.
-
3. Immunohistochemistry (IHC)
IHC is a technique for visualizing the location of a specific protein (in this case, the A2A receptor) in tissue sections using antibodies.
-
Tissue Preparation:
-
Human tissue is fixed (e.g., in 10% neutral buffered formalin) and embedded in paraffin.
-
The paraffin-embedded tissue is sectioned (typically 4-5 µm thick) and mounted on slides.
-
-
Immunostaining:
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.
-
Antigen Retrieval: To unmask the antigenic epitopes, slides are often treated with heat in a citrate buffer (pH 6.0) or an EDTA buffer (pH 9.0).
-
Blocking: Non-specific antibody binding is blocked by incubating the sections with a blocking solution (e.g., normal serum from the species in which the secondary antibody was raised). Endogenous peroxidase activity is quenched with hydrogen peroxide.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific for the A2A receptor, diluted in a suitable buffer, typically overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the sections are incubated with a biotinylated secondary antibody that recognizes the primary antibody.
-
Detection: An enzyme-conjugated streptavidin (e.g., horseradish peroxidase - HRP) is applied, which binds to the biotinylated secondary antibody.
-
Chromogen Application: A chromogen substrate (e.g., diaminobenzidine - DAB) is added, which is converted by the enzyme into a colored precipitate at the site of the antigen.
-
-
Visualization:
-
The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei.
-
The slides are then dehydrated, cleared, and coverslipped.
-
The distribution and intensity of the staining are examined under a microscope.
-
Caption: Immunohistochemistry Workflow.
4. In Situ Hybridization (ISH)
ISH is used to detect and localize specific mRNA sequences (in this case, ADORA2A mRNA) within tissue sections.
-
Probe Preparation:
-
A labeled nucleic acid probe (RNA or DNA) complementary to the ADORA2A mRNA sequence is synthesized. The probe can be labeled with a radioisotope (e.g., 35S) or a non-radioactive molecule (e.g., digoxigenin - DIG).
-
-
Tissue Preparation:
-
Fresh frozen or fixed tissue sections are mounted on slides.
-
The sections are pretreated to permeabilize the cells and allow the probe to access the target mRNA. This may involve treatment with proteinase K.
-
-
Hybridization:
-
The labeled probe is applied to the tissue sections in a hybridization buffer.
-
The slides are incubated at an appropriate temperature to allow the probe to anneal to the target mRNA sequence.
-
-
Washing and Detection:
-
The sections are washed under stringent conditions to remove any non-specifically bound probe.
-
If a radiolabeled probe is used, the signal is detected by autoradiography.
-
If a non-radioactively labeled probe is used, the signal is detected using an antibody that recognizes the label (e.g., anti-DIG antibody), which is typically conjugated to an enzyme for colorimetric detection or a fluorophore for fluorescent detection.
-
-
Visualization:
-
The sections are counterstained and examined under a microscope to determine the cellular localization of the ADORA2A mRNA.
-
Conclusion
The A2A receptor exhibits a distinct and functionally significant distribution pattern throughout the human body. Its high expression in the basal ganglia underscores its importance in motor control, while its presence on immune cells highlights its critical role in modulating inflammation. A comprehensive understanding of this distribution, facilitated by the experimental techniques detailed in this guide, is essential for the rational design and development of A2A receptor-targeted therapies for a range of neurological, inflammatory, and cardiovascular disorders. The provided signaling pathway diagrams offer a visual framework for comprehending the molecular mechanisms through which A2A receptor activation exerts its diverse physiological effects.
References
- 1. ADORA2A adenosine A2a receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]
- 4. A2 Adenosine Receptors and Vascular Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of human striatal A2-adenosine receptors using radioligand binding and photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A2A adenosine receptors in human peripheral blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADORA2A protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 9. biophysics-reports.org [biophysics-reports.org]
Methodological & Application
Application Notes and Protocols: Sonedenoson in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonedenoson (MRE-0094) is a selective agonist for the adenosine A2A receptor (A2AR).[1] The activation of A2AR is a critical endogenous mechanism for regulating and suppressing inflammatory responses.[2][3] Stressed or injured tissues release adenosine, which binds to A2A receptors on various immune cells, including neutrophils, macrophages, and T cells, to dampen inflammatory cascades.[3][4][5] This mechanism involves inhibiting the activation of inflammatory cells and reducing the production of pro-inflammatory mediators.[1][3] Consequently, selective A2AR agonists like Sonedenoson are valuable tools for investigating anti-inflammatory pathways and represent a promising therapeutic strategy for a range of inflammatory diseases.[2][6]
These application notes provide an overview of the mechanism of action for A2AR agonists and detailed protocols for their use in common preclinical animal models of inflammation. While specific data for Sonedenoson is limited in publicly available literature, this document incorporates data from other well-characterized A2AR agonists, such as Apadenoson (ATL146e) and CGS21680, to provide representative experimental designs and expected outcomes.
Mechanism of Action: A2A Receptor Signaling
The anti-inflammatory effects of Sonedenoson are mediated through the activation of the A2A adenosine receptor, which is coupled to a Gs protein.[2] Stimulation of the A2AR initiates a signaling cascade that leads to the accumulation of intracellular cyclic AMP (cAMP).[2] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP-responsive element-binding protein (CREB).[2] Activated CREB can inhibit the pro-inflammatory NF-κB pathway, leading to a downstream reduction in the expression and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][7][8]
General Experimental Workflow for In Vivo Studies
A typical workflow for evaluating the anti-inflammatory efficacy of Sonedenoson in an animal model is outlined below. This process includes acclimatization, induction of the inflammatory condition, administration of the compound, and subsequent analysis of inflammatory markers.
Experimental Protocols and Data
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess acute inflammation. Carrageenan injection into the paw induces a biphasic edema, characterized by the release of histamine and serotonin in the first phase, followed by prostaglandin and cytokine release in the second phase.
Protocol:
-
Animals: Male Wistar rats (180-220 g).
-
Housing: Standard conditions with a 12-hour light/dark cycle, ad libitum access to food and water.
-
Acclimatization: Minimum of 7 days before the experiment.
-
Grouping (n=6-8 per group):
-
Group 1: Vehicle control (e.g., saline or DMSO).
-
Group 2: Sonedenoson (or other A2AR agonist) - Dose 1.
-
Group 3: Sonedenoson (or other A2AR agonist) - Dose 2.
-
Group 4: Positive control (e.g., Indomethacin).
-
-
Procedure: a. Measure the initial volume of the right hind paw using a plethysmometer. b. Administer Sonedenoson or vehicle (e.g., intraperitoneally, i.p.) 30 minutes prior to carrageenan injection. c. Induce inflammation by injecting 0.1 mL of 1% λ-carrageenan solution in saline into the sub-plantar surface of the right hind paw. d. Measure paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection. e. At the end of the experiment, euthanize animals and collect paw tissue for histological analysis or measurement of myeloperoxidase (MPO) activity and cytokine levels (e.g., TNF-α).
-
Data Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control.
Representative Data (using A2AR Agonist CGS21680):
| Treatment Group | Dose (mg/kg, i.p.) | Paw Edema Inhibition (%) at 3h | TNF-α Reduction in Paw (%) | Reference |
| CGS21680 | 0.1 | Significant | Not Reported | [9] |
| CGS21680 | 1.0 | Significant | Significant | [9] |
Table 1: Summary of representative anti-inflammatory effects of an A2AR agonist in the carrageenan-induced paw edema model.[9]
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model mimics the systemic inflammatory response seen in sepsis. LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response characterized by a surge in pro-inflammatory cytokines.
Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Housing & Acclimatization: As described above.
-
Grouping (n=8-10 per group):
-
Group 1: Saline control.
-
Group 2: LPS + Vehicle.
-
Group 3: LPS + Sonedenoson - Dose 1.
-
Group 4: LPS + Sonedenoson - Dose 2.
-
-
Procedure: a. Administer Sonedenoson or vehicle (i.p. or subcutaneous, s.c.) 30 minutes to 1 hour before the LPS challenge. b. Administer LPS (from E. coli O111:B4) at a dose of 1-5 mg/kg, i.p. c. Monitor animals for clinical signs of sickness (piloerection, lethargy). d. At a predetermined time point (e.g., 2, 4, or 6 hours post-LPS), collect blood via cardiac puncture for serum cytokine analysis (TNF-α, IL-6). e. Harvest organs (liver, lungs) for MPO activity or gene expression analysis.
-
Data Analysis: Compare serum cytokine levels between Sonedenoson-treated groups and the LPS + Vehicle group.
Representative Data (using A2AR Agonists):
| Agonist | Animal Model | Dose | Outcome | Reference |
| Apadenoson | Mouse (E. coli sepsis) | Not specified | Improved survival | [10] |
| CGS-21680 | Murine Macrophages | 1 µM (in vitro) | Inhibited LPS-induced TNF-α expression | [4] |
Table 2: Representative effects of A2AR agonists in models of sepsis and LPS-induced inflammation.[4][10]
Inflammatory Bowel Disease (IBD) Models
A2AR activation has shown protective effects in various animal models of colitis.[1] These models mimic aspects of human IBD, such as Crohn's disease and ulcerative colitis.
Protocol (DSS-Induced Colitis):
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Housing & Acclimatization: As described above.
-
Induction of Colitis: Administer 2-3% (w/v) Dextran Sulfate Sodium (DSS) in drinking water for 5-7 consecutive days.
-
Grouping (n=8-10 per group):
-
Group 1: Control (regular drinking water) + Vehicle.
-
Group 2: DSS + Vehicle.
-
Group 3: DSS + Sonedenoson (prophylactic - administered from day 0).
-
Group 4: DSS + Sonedenoson (therapeutic - administered from day 3).
-
-
Procedure: a. Administer Sonedenoson or vehicle daily (e.g., i.p. or oral gavage) according to the prophylactic or therapeutic regimen. b. Monitor daily for weight loss, stool consistency, and presence of blood (Disease Activity Index - DAI). c. At the end of the study (day 7-10), euthanize animals. d. Measure colon length (shortening is a sign of inflammation). e. Collect colon tissue for histological scoring of inflammation and damage, and for MPO and cytokine analysis.
-
Data Analysis: Compare DAI scores, colon length, and histological scores between treated and vehicle groups.
Representative Data (using A2AR Agonists):
| Agonist | IBD Model | Key Findings | Reference |
| ATL146e | Colitis Model | Decreased leukocyte infiltration and production of inflammatory cytokines. | [1] |
| Polydeoxyribonucleotide (A2AR activator) | DNBS & DSS Rat Colitis | Ameliorated clinical symptoms, reduced MPO activity and inflammatory cytokines. | [11] |
Table 3: Protective effects of A2AR activation in experimental colitis models.[1][11]
Summary and Considerations
Sonedenoson, as a selective A2A receptor agonist, holds significant potential for modulating inflammation in a variety of disease models. The protocols outlined here provide a foundation for researchers to design and execute preclinical studies to evaluate its efficacy.
Key Considerations:
-
Pharmacokinetics: The route of administration, dose, and timing should be optimized based on the pharmacokinetic profile of Sonedenoson in the chosen animal model.[12][13][14]
-
Model Selection: The choice of animal model should align with the specific inflammatory disease or pathway being investigated.
-
Controls: The inclusion of appropriate vehicle and positive controls is essential for robust and interpretable data.
-
Endpoints: A combination of clinical scoring, biochemical markers (cytokines, MPO), and histological analysis provides a comprehensive assessment of anti-inflammatory activity.
By leveraging these established models and methodologies, researchers can effectively explore the therapeutic potential of Sonedenoson and further elucidate the role of A2A receptor signaling in inflammatory processes.
References
- 1. Adenosine receptors: therapeutic aspects for inflammatory and immune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Adenosine A2A receptor agonists as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Adenosine A2a Receptor Inhibits Matrix-Induced Inflammation in a Novel Fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Inflammation by Adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine and Adenosine Receptors in the Pathogenesis and Treatment of Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine and Inflammation: Here, There and Everywhere - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Adenosine A2A Receptor Agonist, 2-p-(2-Carboxyethyl)phenethylamino-5′-N-ethylcarboxamidoadenosine Hydrochloride Hydrate, Inhibits Inflammation and Increases Fibroblast Growth Factor-2 Tissue Expression in Carrageenan-Induced Rat Paw Edema | Semantic Scholar [semanticscholar.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Adenosine and Inflammation: Here, There and Everywhere [mdpi.com]
- 12. Pharmacologic aspects of S-adenosylmethionine. Pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The pharmacology of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for MRE 0094 (Sonedenoson) in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of MRE 0094, also known as Sonedenoson, for in vivo research applications. This compound is a selective agonist for the adenosine A2A receptor (A2AR), a G-protein coupled receptor involved in various physiological processes, including inflammation, vasodilation, and tissue repair. This document outlines the mechanism of action of this compound, provides detailed protocols for its use in animal models, and summarizes key quantitative data from preclinical studies. The information is intended to guide researchers in designing and executing in vivo experiments to evaluate the therapeutic potential of this A2A agonist.
Introduction to this compound (Sonedenoson)
This compound (Sonedenoson) is a potent and selective agonist of the adenosine A2A receptor.[1][2][3] Unlike endogenous adenosine, which has a very short half-life, Sonedenoson is a stable analog suitable for therapeutic and research applications.[4] Its primary mechanism of action is the activation of the A2A receptor, which is coupled to a Gs protein and stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][4] This signaling cascade mediates a range of physiological responses, making Sonedenoson a valuable tool for investigating the role of A2A receptor activation in various disease models. Preclinical studies have demonstrated its efficacy in promoting wound healing, and it has been evaluated in clinical trials for the treatment of diabetic foot ulcers.[2][5][6]
Mechanism of Action and Signaling Pathway
Activation of the A2A adenosine receptor by Sonedenoson initiates a well-defined signaling cascade. The A2A receptor is a Gs-protein coupled receptor that, upon agonist binding, stimulates adenylyl cyclase to increase intracellular cAMP levels.[3][4] This rise in cAMP activates Protein Kinase A (PKA), which in turn can modulate the activity of various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). Additionally, A2A receptor activation can engage alternative signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway.[1] These signaling events collectively contribute to the anti-inflammatory, vasodilatory, and tissue-regenerative effects observed with Sonedenoson treatment.
References
- 1. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine receptor agonists for promotion of dermal wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine receptor agonists for promotion of dermal wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of MRE 0094 Stock Solution
Introduction
This document provides detailed protocols for the preparation of a stock solution of the research compound MRE 0094. Due to the limited publicly available information for compounds designated with internal or non-standardized codes such as "this compound," the following protocols are based on general best practices for handling and preparing solutions of novel research compounds. Researchers must adapt these guidelines based on the specific physicochemical properties of this compound, which should be determined empirically or obtained from the compound supplier.
Compound Information
Before proceeding with the preparation of a stock solution, it is imperative to obtain the fundamental chemical and safety information for this compound. The following table should be completed by the researcher using data from the compound's certificate of analysis (CoA) or safety data sheet (SDS).
| Property | Value |
| Chemical Name | User to input |
| Molecular Formula | User to input |
| Molecular Weight ( g/mol ) | User to input |
| CAS Number | User to input |
| Purity (%) | User to input |
| Appearance | User to input |
| Recommended Solvent(s) | User to input (e.g., DMSO, Ethanol, Water) |
| Storage Conditions | User to input (e.g., -20°C, -80°C, RT) |
| Safety Precautions | User to input (e.g., Use in fume hood, wear PPE) |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This is a common starting concentration for many cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the required mass of this compound:
-
Use the following formula to calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * Molecular Weight ( g/mol ) * Volume (L) * 1000 mg/g
-
-
Example: To prepare 1 mL (0.001 L) of a 10 mM stock solution of a compound with a molecular weight of 450 g/mol :
-
Mass (mg) = 10 * 450 * 0.001 * 1000 = 4.5 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.
-
Carefully weigh the calculated mass of this compound powder into the tube.
-
-
Dissolution:
-
Add the appropriate volume of sterile DMSO to the tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
Visually inspect the solution to ensure that all of the compound has dissolved. If particulates are still visible, sonicate the tube in a water bath for 5-10 minutes.
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at the recommended temperature (typically -20°C or -80°C) and protect from light.
-
Logical Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing a stock solution of a research compound like this compound.
Caption: Workflow for preparing a research compound stock solution.
Signaling Pathway (Hypothetical)
As the mechanism of action for this compound is not publicly available, a hypothetical signaling pathway diagram is provided below as a template. Researchers should replace the components of this diagram with the actual targets and pathways affected by this compound once this information is determined.
Caption: Hypothetical signaling pathway for this compound.
Disclaimer: The information provided in this document is for research purposes only. The user is solely responsible for determining the suitability of these protocols for their specific application and for conducting all work in a safe and compliant manner. It is highly recommended to consult the manufacturer's or supplier's documentation for this compound for specific handling, storage, and safety information.
Application Notes and Protocols for Sonedenoson Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonedenoson (MRE-0094) is a selective agonist of the adenosine A2A receptor (A2AR), a G-protein coupled receptor involved in various physiological processes, including inflammation, angiogenesis, and tissue repair. Its therapeutic potential has been explored in several preclinical models, particularly in the context of dermal wound healing. These application notes provide detailed protocols for the administration of Sonedenoson in rodent studies, primarily focusing on topical application for wound healing models.
Mechanism of Action
Sonedenoson exerts its biological effects by selectively binding to and activating the A2A adenosine receptor. This activation initiates a signaling cascade that plays a crucial role in modulating the inflammatory response and promoting tissue regeneration. The A2AR is coupled to a Gs protein, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (camp) levels. This, in turn, activates Protein Kinase A (PKA), which mediates many of the downstream effects.
Key downstream effects of Sonedenoson-mediated A2AR activation relevant to wound healing include:
-
Modulation of Inflammation: Suppression of pro-inflammatory cytokine production and promotion of an anti-inflammatory phenotype in immune cells.
-
Promotion of Angiogenesis: Stimulation of endothelial cell proliferation and migration, leading to the formation of new blood vessels.
-
Enhanced Tissue Repair: Increased fibroblast migration and proliferation, leading to enhanced matrix deposition and re-epithelialization.
Recent studies have demonstrated that A2A adenosine receptor agonists promote wound healing in both normal and diabetic animals.[1] Sonedenoson, in particular, has been evaluated as a potential therapy for diabetic foot ulcers.[1]
Data Presentation
Table 1: Sonedenoson and Related A2A Agonist in Rodent Wound Healing Studies
| Compound | Animal Model | Application Route | Dosing Regimen | Key Findings | Reference |
| Sonedenoson | Diabetic Rats | Topical | Daily | Accelerated wound closure compared to control and CGS-21680. Did not lose efficacy at higher concentrations. | [1] |
| CGS-21680 | Normal and Diabetic Mice/Rats | Topical | Daily, 5 µ g/wound | Accelerated wound closure, increased neovascularization. Showed a narrow therapeutic window. | [2][3][4] |
| CGS-21680 | Wild-type and A2A knockout mice | Topical | Daily, 5 µ g/wound | Increased rate of wound closure and microvessel formation in wild-type mice; no effect in A2A knockout mice. | [4][5] |
Experimental Protocols
Protocol 1: Topical Administration of Sonedenoson for Rodent Dermal Wound Healing Model
This protocol is based on established methods for the topical application of A2A adenosine receptor agonists in rodent wound healing studies.
1. Materials:
-
Sonedenoson
-
Vehicle: 1.5% (w/v) carboxymethylcellulose (CMC) in sterile phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettors and sterile tips
-
Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice, with or without induced diabetes)
2. Preparation of Sonedenoson Topical Formulation:
-
Prepare the vehicle by slowly adding 1.5 g of CMC to 100 mL of sterile PBS while stirring to ensure complete dissolution. The solution should be clear and viscous.
-
Accurately weigh the desired amount of Sonedenoson powder.
-
In a sterile microcentrifuge tube, add the weighed Sonedenoson to a small volume of the CMC vehicle.
-
Vortex thoroughly to ensure the compound is fully suspended.
-
Add the remaining volume of the CMC vehicle to achieve the final desired concentration (e.g., based on effective doses of related compounds, a starting concentration could be in the range of 250 µg/mL).
-
Store the formulation at 4°C and protect from light. Prepare fresh solutions regularly to ensure stability.
3. Animal Model and Wound Creation:
-
Anesthetize the animal using an approved anesthetic protocol.
-
Shave the dorsal surface of the rodent and sterilize the area with an appropriate antiseptic.
-
Create a full-thickness excisional wound using a sterile biopsy punch (e.g., 6-8 mm in diameter).
4. Administration Protocol:
-
Apply a small, consistent volume of the Sonedenoson formulation (e.g., 20 µL) directly to the wound bed.[3]
-
For the control group, apply an equal volume of the vehicle alone.
-
House animals individually to prevent licking or removal of the treatment.[3][4]
-
Monitor wound closure daily by tracing the wound margins or using digital photography for later analysis.
5. Outcome Measures:
-
Wound Closure Rate: Measure the wound area at regular intervals and express it as a percentage of the initial wound area.
-
Histological Analysis: At selected time points, euthanize a subset of animals and collect the wound tissue for histological processing (e.g., H&E staining) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.
-
Immunohistochemistry: Stain tissue sections for markers of angiogenesis (e.g., CD31) and inflammation (e.g., F4/80 for macrophages).
Visualizations
Caption: Sonedenoson signaling pathway via the A2A receptor.
Caption: Experimental workflow for rodent wound healing studies.
References
- 1. Adenosine receptor agonists for promotion of dermal wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wound healing is accelerated by agonists of adenosine A2 (G alpha s-linked) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine A2A Receptor Activation Promotes Wound Neovascularization by Stimulating Angiogenesis and Vasculogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine Promotes Wound Healing and Mediates Angiogenesis in Response to Tissue Injury Via Occupancy of A2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine promotes wound healing and mediates angiogenesis in response to tissue injury via occupancy of A(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Assays for Measuring Adenosine A2A Receptor Activation
An Application Note and Protocol for Researchers
Introduction
The Adenosine A2A receptor (A2A) is a G-protein coupled receptor (GPCR) belonging to the P1 class of purinergic receptors.[1] It is activated by the endogenous ligand adenosine and plays a crucial role in various physiological processes, including inflammation, neurotransmission, and cardiovascular function.[2][3] The A2A receptor is a significant therapeutic target for conditions like Parkinson's disease and inflammatory disorders.[4] Upon activation, the A2A receptor couples to the Gs alpha subunit (Gαs) of its associated G-protein, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[2][5][6] This downstream signaling cascade mediates the physiological effects of A2A receptor activation.
MRE 0094 (also known as Sonedenoson) is a selective agonist (activator) for the A2A receptor, exhibiting anti-platelet and anti-inflammatory properties.[7] This document provides detailed protocols for the primary assays used to characterize the activation of the A2A receptor by compounds such as this compound: the cAMP accumulation functional assay and the radioligand competition binding assay.
A2A Receptor Signaling Pathway
The activation of the A2A receptor initiates a well-defined signaling cascade. An agonist, such as adenosine or this compound, binds to the receptor, inducing a conformational change. This change facilitates the coupling of the Gs protein, leading to the dissociation of its Gαs subunit. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into cAMP. The resulting increase in intracellular cAMP concentration activates downstream effectors like Protein Kinase A (PKA), leading to various cellular responses.
Caption: A2A Receptor Gs signaling cascade.
Quantitative Data Summary
The following table summarizes key quantitative data for the A2A receptor agonist this compound. Researchers can use the subsequent template to record their own experimental findings.
Table 1: Properties of this compound (Sonedenoson)
| Compound | Target | Parameter | Value | Reference |
| This compound | Adenosine A2A Receptor | Ki | 490 nM | [7] |
Table 2: Experimental Data Template
| Compound | Assay Type | Parameter | Value (e.g., nM, µM) | Notes |
| [Test Compound] | cAMP Assay | EC50 | ||
| [Test Compound] | Binding Assay | IC50 | ||
| [Test Compound] | Binding Assay | Ki |
Experimental Protocols
cAMP Accumulation Functional Assay
This assay quantifies the functional response to A2A receptor activation by measuring the increase in intracellular cAMP.
Principle
A2A receptor agonists stimulate adenylyl cyclase, leading to the accumulation of intracellular cAMP.[5][6] The amount of cAMP produced is proportional to the level of receptor activation. This can be measured using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme Immunoassay (EIA).[6][8]
Caption: Workflow for a cell-based cAMP accumulation assay.
Detailed Protocol
This protocol is adapted from methodologies for GPCRs expressed in cell lines like HEK-293.[5][9]
Materials:
-
HEK-293 cells stably expressing the human A2A receptor (A2A-HEK293).
-
Cell Culture Medium: EMEM supplemented with 10% FBS and appropriate selection antibiotics (e.g., 400 µg/mL G418).[9]
-
Phosphate-Buffered Saline (PBS).
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation), pH 7.4.[9]
-
Test Compound (this compound) and Reference Agonist (e.g., NECA).
-
cAMP Assay Kit (e.g., HTRF, EIA).
-
Poly-D-Lysine coated 96-well or 384-well plates.
Procedure:
-
Cell Plating: Seed A2A-HEK293 cells into a Poly-D-Lysine coated plate at a density of ~10,000 cells/well in 100 µL of culture medium.[5]
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Cell Washing: The next day, carefully remove the culture medium and wash the cells twice with 200 µL of PBS, taking care not to dislodge the adherent cells.[5]
-
Compound Addition: Prepare serial dilutions of the test compound (this compound) and reference agonist in Stimulation Buffer. Add 30-50 µL of the diluted compounds to the appropriate wells.[5]
-
Stimulation: Incubate the plate at room temperature for 30 minutes.[9]
-
Cell Lysis: Lyse the cells according to the specific protocol of the chosen cAMP assay kit. This step releases the intracellular cAMP for detection.
-
cAMP Detection: Perform the cAMP measurement following the manufacturer's instructions for your HTRF, EIA, or AlphaScreen kit.[8][10]
-
Data Analysis: Plot the response (e.g., fluorescence ratio) against the log of the agonist concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value for each compound.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the A2A receptor.
Principle
A fixed concentration of a high-affinity radioligand (e.g., [3H]ZM241385, an antagonist) is incubated with membranes prepared from cells expressing the A2A receptor.[11] The addition of an unlabeled competing ligand (like this compound) will displace the radioligand in a concentration-dependent manner. The amount of radioactivity bound to the membranes is measured, and the IC50 (the concentration of unlabeled ligand that displaces 50% of the radioligand) is determined. The Ki can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand competition binding assay.
Detailed Protocol
This protocol is based on standard methods for GPCR binding assays.[9][11]
Materials:
-
Membranes from HEK-293 or CHO cells expressing the human A2A receptor.
-
Radioligand: [3H]ZM241385 or [3H]CGS21680.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]
-
Test Compound (this compound).
-
Non-specific binding control: A high concentration of a known A2A ligand (e.g., 10 µM NECA).[12]
-
Glass fiber filter plates (e.g., GF/C Unifilter-96).[9]
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up the assay in a total volume of 100-200 µL. Each well will contain:
-
Incubation: Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.[11][12]
-
Filtration: Rapidly terminate the reaction by filtering the contents of the wells through a glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.[13]
-
Washing: Quickly wash the filters multiple times with ice-cold Wash Buffer to remove any unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding and experimental counts.
-
Plot the percent specific binding against the log of the competitor concentration.
-
Use non-linear regression to fit the data and determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Frontiers | Human Adenosine A2A Receptor: Molecular Mechanism of Ligand Binding and Activation [frontiersin.org]
- 2. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADORA2A/Adenosine Receptor A2a (E6M3W) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. innoprot.com [innoprot.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. marshall.edu [marshall.edu]
- 9. resources.revvity.com [resources.revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
Application Notes: MRE 0094 in Wound Healing Assays
For Research Use Only.
Introduction
MRE 0094 is a novel small molecule inhibitor currently under investigation for its potential to modulate cellular migration and proliferation in the context of wound healing. These application notes provide an overview of the use of this compound in in vitro wound healing assays, detailing its mechanism of action, protocols for use, and expected outcomes. This document is intended for researchers, scientists, and drug development professionals interested in evaluating the therapeutic potential of this compound.
Wound healing is a complex biological process involving four distinct and overlapping phases: hemostasis, inflammation, proliferation, and remodeling.[1][2] The proliferation phase is characterized by the migration and proliferation of keratinocytes and fibroblasts to close the wound gap.[3] Dysregulation of the signaling pathways that govern these cellular processes can lead to delayed or impaired wound healing.[4][5][6]
This compound is hypothesized to promote wound healing by modulating key signaling pathways involved in cell migration and proliferation.
Mechanism of Action
This compound is a potent and selective modulator of intracellular signaling pathways critical for cell migration and proliferation. Its primary mechanism of action is believed to involve the activation of the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the downstream activation of the Wnt/β-catenin signaling cascade. These pathways are known to play a crucial role in upregulating genes involved in cellular proliferation and migration.[4][6]
Furthermore, this compound may influence the expression and activity of Matrix Metalloproteinases (MMPs), enzymes essential for the degradation of the extracellular matrix (ECM), which is a critical step for cell migration. By promoting a favorable microenvironment for cell movement, this compound is expected to accelerate wound closure.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from in vitro wound healing (scratch) assays conducted with this compound.
Table 1: Effect of this compound on Wound Closure Rate in Human Dermal Fibroblasts (HDFs)
| Treatment Group | Concentration (µM) | Wound Closure (%) at 24 hours (Mean ± SD) |
| Vehicle Control (0.1% DMSO) | 0 | 25.3 ± 3.1 |
| This compound | 1 | 45.8 ± 4.2 |
| This compound | 5 | 68.2 ± 5.5 |
| This compound | 10 | 85.1 ± 3.9 |
Table 2: Effect of this compound on Cell Migration Speed in Keratinocytes
| Treatment Group | Concentration (µM) | Average Cell Migration Speed (µm/hour) (Mean ± SD) |
| Vehicle Control (0.1% DMSO) | 0 | 10.2 ± 1.5 |
| This compound | 1 | 18.5 ± 2.1 |
| This compound | 5 | 25.7 ± 2.8 |
| This compound | 10 | 32.4 ± 3.2 |
Experimental Protocols
In Vitro Wound Healing (Scratch) Assay
This protocol is a widely used method to study cell migration in vitro.[7]
Materials:
-
Human Dermal Fibroblasts (HDFs) or Human Epidermal Keratinocytes (HEKs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
12-well or 24-well tissue culture plates
-
Sterile 200 µL pipette tips or a scratch-making tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed HDFs or HEKs into 12-well plates at a density that will form a confluent monolayer within 24 hours.[8]
-
Starvation (Optional): Once cells reach confluency, replace the growth medium with serum-free or low-serum medium for 12-24 hours to inhibit cell proliferation and synchronize the cell cycle.
-
Creating the Scratch:
-
Aspirate the medium and gently wash the cell monolayer with PBS.[7]
-
Using a sterile 200 µL pipette tip, create a straight scratch down the center of the well.[8] Apply consistent pressure to ensure a uniform wound width.
-
Alternatively, specialized culture inserts can be used to create a more reproducible cell-free gap.[9]
-
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.[8]
-
Treatment: Add fresh culture medium containing the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. This is the 0-hour time point.[8]
-
Mark the position of the images to ensure the same field of view is captured at subsequent time points.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same scratch areas at regular intervals (e.g., every 4-8 hours) for up to 48 hours, or until the wound in the control group is nearly closed.[8]
Data Analysis:
-
Measure the area of the cell-free "wound" at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure at each time point relative to the initial wound area at 0 hours.
-
Plot the wound closure percentage over time for each treatment group to determine the rate of cell migration.
Visualizations
Caption: Proposed signaling pathway of this compound in promoting wound healing.
Caption: Experimental workflow for the in vitro wound healing (scratch) assay.
References
- 1. Signaling pathways in cutaneous wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wound Healing Concepts in Clinical Practice of OMFS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Wound healing and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Wound healing assay | Abcam [abcam.com]
- 8. med.virginia.edu [med.virginia.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Platelet Aggregation with Sonedenoson
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sonedenoson, a selective adenosine A2A receptor agonist, for the investigation of platelet aggregation. This document includes an overview of the mechanism of action, detailed experimental protocols, and data presentation guidelines.
Introduction to Sonedenoson and its Mechanism of Action
Sonedenoson is a potent and selective agonist for the adenosine A2A receptor (A2AR).[1] In human platelets, the A2A receptor is a key regulator of platelet function.[2][3] The activation of this G-protein coupled receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4][5][6] Elevated cAMP, in turn, inhibits platelet activation and aggregation through various mechanisms, including the inhibition of intracellular calcium mobilization and a reduction in P-selectin expression on the platelet surface.[1][3][4] The targeted action of Sonedenoson on this specific pathway makes it a valuable tool for studying the molecular mechanisms of platelet inhibition and for the development of novel anti-platelet therapies.[1][6]
Applications in Platelet Aggregation Research
Sonedenoson can be employed in a variety of in vitro assays to characterize its anti-platelet effects and to investigate the role of the A2A receptor in hemostasis and thrombosis. Key applications include:
-
Inhibition of Platelet Aggregation: Quantifying the dose-dependent inhibitory effect of Sonedenoson on platelet aggregation induced by various agonists such as ADP, collagen, and thrombin.
-
Investigation of Platelet Activation Markers: Assessing the impact of Sonedenoson on the expression of activation-dependent markers like P-selectin (CD62P) and the activated form of the GPIIb-IIIa receptor.[4]
-
Measurement of Intracellular Signaling: Determining the effect of Sonedenoson on intracellular cAMP levels in platelets.[4][5]
-
Synergistic Effects: Studying the potential synergistic or additive inhibitory effects of Sonedenoson when used in combination with other anti-platelet agents, such as P2Y12 antagonists.[4][7][8]
Data Presentation
To facilitate the comparison of experimental results, all quantitative data should be summarized in a structured tabular format.
| Compound | Target Receptor | Assay Type | Agonist | IC50 / EC50 (nM) | Maximum Inhibition (%) | Reference |
| Sonedenoson | A2A Agonist | Platelet Aggregation | ADP | User Determined | User Determined | N/A |
| CGS 21680 | A2A Agonist | Platelet Aggregation | ADP | 970 | Not Reported | [9] |
| HE-NECA | A2A Agonist | Platelet Aggregation | ADP | 90 ± 6 | Not Reported | [1] |
| PSB-15826 | A2A Agonist | Platelet Aggregation | ADP | 320 ± 50 | Not Reported | [1] |
| NECA | A2A/A2B Agonist | Platelet Aggregation | ADP | 310 ± 50 | Not Reported | [9] |
Note: IC50/EC50 values can vary depending on experimental conditions.
| Compound | Target Receptor | Assay Type | EC50 (nM) | Fold Increase in cAMP | Reference |
| Sonedenoson | A2A Agonist | cAMP Accumulation | User Determined | User Determined | N/A |
| CGS 21680 | A2A Agonist | cAMP Accumulation | 83 ± 5 | Not Reported | [1] |
| HE-NECA | A2A Agonist | cAMP Accumulation | 59 ± 3 | Not Reported | [1] |
| PSB-15826 | A2A Agonist | cAMP Accumulation | 240 ± 10 | Not Reported | [1] |
Signaling Pathway of Sonedenoson in Platelets
Caption: Sonedenoson signaling cascade in platelets.
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA)
This protocol outlines the procedure for assessing the inhibitory effect of Sonedenoson on platelet aggregation using LTA.[10][11][12][13][14]
Materials:
-
Sonedenoson stock solution (in DMSO or appropriate vehicle)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonists (e.g., ADP, collagen, thrombin)
-
Saline or appropriate buffer
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
Procedure:
-
PRP Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.
-
-
Assay:
-
Pipette 450 µL of PRP into a cuvette with a stir bar and place it in the heating block for at least 2 minutes.
-
Add 5 µL of Sonedenoson at various concentrations (or vehicle control) and incubate for 3-5 minutes.
-
Move the cuvette to the assay well.
-
Add 50 µL of the platelet agonist (e.g., ADP at a final concentration of 5-10 µM) to induce aggregation.
-
Record the aggregation for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum aggregation for each concentration of Sonedenoson.
-
Calculate the percentage inhibition of aggregation relative to the vehicle control.
-
Plot the percentage inhibition against the Sonedenoson concentration to determine the IC50 value.
-
Protocol 2: Flow Cytometry for P-selectin (CD62P) Expression
This protocol describes the use of flow cytometry to measure the effect of Sonedenoson on platelet activation by quantifying P-selectin expression.[15]
Materials:
-
Sonedenoson stock solution
-
PRP or whole blood
-
Platelet agonist (e.g., ADP, thrombin)
-
Fluorescently labeled anti-CD62P antibody (e.g., FITC-conjugated)
-
Fluorescently labeled anti-CD41a or anti-CD61 antibody (to gate platelets)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 1% paraformaldehyde)
-
Flow cytometer
Procedure:
-
Sample Preparation:
-
To 50 µL of PRP or whole blood, add Sonedenoson at various concentrations (or vehicle control) and incubate for 10 minutes at room temperature.
-
-
Platelet Activation:
-
Add a platelet agonist (e.g., ADP at a final concentration of 10 µM) and incubate for 10 minutes at room temperature.
-
-
Antibody Staining:
-
Add the anti-CD62P and anti-CD41a/CD61 antibodies at the manufacturer's recommended concentrations.
-
Incubate for 20 minutes in the dark at room temperature.
-
-
Fixation:
-
Add 500 µL of 1% paraformaldehyde and incubate for at least 30 minutes.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate the platelet population based on forward scatter, side scatter, and CD41a/CD61 expression.
-
Determine the percentage of CD62P-positive platelets and the mean fluorescence intensity.
-
-
Data Analysis:
-
Calculate the percentage inhibition of P-selectin expression for each Sonedenoson concentration relative to the agonist-stimulated control.
-
Protocol 3: Intracellular cAMP Measurement
This protocol details the procedure for quantifying the effect of Sonedenoson on intracellular cAMP levels in platelets using an ELISA-based assay.[16][17][18]
Materials:
-
Sonedenoson stock solution
-
Washed platelets
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP immunoassay kit (ELISA)
Procedure:
-
Washed Platelet Preparation:
-
Prepare PRP as described in Protocol 1.
-
Acidify the PRP with acid-citrate-dextrose (ACD) and centrifuge at 800 x g for 15 minutes.
-
Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing a phosphodiesterase inhibitor.
-
-
Incubation:
-
Incubate the washed platelets with various concentrations of Sonedenoson (or vehicle control) for 5-10 minutes at 37°C.
-
-
Cell Lysis:
-
Stop the reaction by adding a cell lysis buffer provided with the cAMP kit.
-
-
cAMP Measurement:
-
Perform the cAMP ELISA according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in each sample.
-
Plot the cAMP concentration against the Sonedenoson concentration to determine the EC50 value.
-
Experimental Workflow for Evaluating Sonedenoson
Caption: Workflow for Sonedenoson platelet studies.
References
- 1. Blood Platelet Adenosine Receptors as Potential Targets for Anti-Platelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Frontiers | Biology of Platelet Purinergic Receptors and Implications for Platelet Heterogeneity [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Blood Platelet Adenosine Receptors as Potential Targets for Anti-Platelet Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine receptor agonists deepen the inhibition of platelet aggregation by P2Y12 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. de-vhl.nl [de-vhl.nl]
- 12. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 13. Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Light transmission aggregometry and ATP release for the diagnostic assessment of platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Inhibiting effect of adenosine on platelet activation in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Adenosine increases human platelet levels of cGMP through nitric oxide: possible role in its antiaggregating effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of adenosine derivatives on in vitro thrombus formation induced by shear stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of adenosine derivatives on in vitro thrombus formation induced by shear stress | Haematologica [haematologica.org]
Application Notes and Protocols for MRE 0094 in Diabetic Ulcer Research in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action: Adenosine A2B Receptor Antagonism in Wound Healing
Adenosine is a signaling molecule that accumulates at sites of tissue injury and inflammation. It exerts its effects through four G-protein coupled receptors: A1, A2A, A2B, and A3. The A2B receptor is a low-affinity adenosine receptor that is upregulated under inflammatory and hypoxic conditions, which are characteristic of diabetic wounds.
In the context of wound healing, the signaling cascade initiated by adenosine binding to its A2A and A2B receptors typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and other downstream effectors that can influence fibroblast activation and collagen synthesis.[1][2] Antagonism of the A2B receptor by a compound like MRE 0094 is hypothesized to modulate the inflammatory response and fibrotic processes that are often dysregulated in diabetic wounds, potentially leading to improved healing outcomes.
Signaling Pathway
References
Troubleshooting & Optimization
Technical Support Center: MRE 0094 (Sonedenoson)
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and handling of MRE 0094 (also known as Sonedenoson), a selective adenosine A2A receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known by its non-proprietary name Sonedenoson, is a selective agonist for the adenosine A2A receptor with a Ki of 490 nM.[1][2] It has been investigated for its anti-platelet and anti-inflammatory properties and has been in clinical trials for conditions such as diabetic foot ulcers.[1][3][4][5]
Q2: What are the basic chemical properties of this compound (Sonedenoson)?
Below is a summary of the key chemical properties for this compound.
| Property | Value |
| Synonyms | Sonedenoson, MRE0094 |
| Molecular Formula | C18H20ClN5O5 |
| Molecular Weight | 421.83 g/mol |
| CAS Number | 131865-88-8 |
Source: PubChem CID 9910098[4]
Q3: How should I store this compound (Sonedenoson)?
For long-term stability, this compound powder should be stored at -20°C for up to 3 years, or at 4°C for up to 2 years. Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: In which solvents is this compound (Sonedenoson) soluble?
Troubleshooting Guide: Solubility Issues
Researchers may encounter solubility challenges with this compound, a common issue with many small molecule organic compounds in aqueous solutions for biological assays.[6] The following guide provides systematic steps to address these issues.
Problem: Precipitate forms when diluting my DMSO stock solution into aqueous buffer or cell culture media.
This is a common indication that the compound is poorly soluble in aqueous solutions. The final concentration of DMSO in your assay should be kept as low as possible (ideally ≤0.5%) to avoid solvent effects on the biological system.
Solutions:
-
Optimize DMSO Concentration: Determine the highest tolerable DMSO concentration for your specific cell line or assay that does not induce toxicity or off-target effects. This may allow for a higher concentration of your compound to remain in solution.
-
Use of Co-solvents and Excipients: For in vivo studies or challenging in vitro assays, a formulation with co-solvents may be necessary. The following table provides example formulations that have been used for other poorly soluble adenosine receptor ligands and can be adapted for this compound.
| Protocol | Formulation Component 1 | Formulation Component 2 | Formulation Component 3 | Formulation Component 4 |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline |
| 2 | 10% DMSO | 90% Corn Oil | - | - |
It is critical to test the tolerability and compatibility of any new formulation with your specific experimental system.
-
Sonication and Heating: To aid in the initial dissolution of the compound in the stock solvent, gentle warming and sonication can be effective. If precipitation occurs upon dilution, these methods may also be carefully applied to the final solution, though caution is advised to avoid degradation of the compound or affecting biological components of the assay.
-
pH Adjustment: The solubility of a compound can be pH-dependent. If the this compound molecule has ionizable groups, adjusting the pH of the aqueous buffer may improve its solubility. This should be done within the physiological tolerance of the experimental system.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the required amount of this compound (Sonedenoson) powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.218 mg of this compound (MW: 421.83).
-
Add Solvent: Add the appropriate volume of 100% DMSO to the vial containing the compound.
-
Dissolve: Gently vortex the solution. If necessary, sonicate the vial in a water bath for short intervals until the solid is completely dissolved. Gentle warming (e.g., 37°C) can also be applied.
-
Storage: Store the stock solution in aliquots at -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in 100% DMSO to create intermediate stock concentrations.
-
Final Dilution: Further dilute the intermediate DMSO stocks into your final aqueous assay buffer or cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed the tolerance level of your assay (typically ≤0.5%).
Signaling Pathway and Experimental Workflow
Adenosine A2A Receptor Signaling Pathway
This compound (Sonedenoson) is an agonist for the adenosine A2A receptor (A2AR), a G-protein coupled receptor (GPCR). Upon binding of an agonist like this compound, the A2AR couples to the Gs alpha subunit (Gαs) of the G-protein complex. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7][8] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[7][8] This signaling cascade can have various cellular effects, including immunosuppression and anti-inflammatory responses.[7][8]
Caption: Adenosine A2A Receptor Signaling Pathway.
Experimental Workflow for Addressing Solubility Issues
The following diagram outlines a logical workflow for troubleshooting solubility problems with this compound in your experiments.
Caption: Experimental Workflow for this compound Solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (Sonedenoson) | A2A激动剂 | MCE [medchemexpress.cn]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Sonedenoson | C18H20ClN5O5 | CID 9910098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sonedenoson - Immunomart [immunomart.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 8. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Sonedenoson Stability in Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Sonedenoson in solution. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Sonedenoson and what is its primary mechanism of action?
Sonedenoson is a selective agonist for the A2A adenosine receptor.[1][2] Its mechanism of action involves the activation of the A2A receptor, which is a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn influences various cellular processes.[3][4][5]
Q2: What are the general considerations for storing Sonedenoson solutions?
While specific stability data for Sonedenoson is limited, general practices for nucleoside analogs should be followed. Stock solutions are typically prepared in a suitable organic solvent, such as DMSO, and stored at -20°C or -80°C to minimize degradation. For aqueous solutions, it is advisable to prepare them fresh for each experiment. If short-term storage of aqueous solutions is necessary, refrigeration at 2-8°C is recommended, though stability should be verified.
Q3: How can I prepare a stock solution of Sonedenoson?
For preparing a stock solution of Sonedenoson, it is recommended to dissolve the compound in an organic solvent like DMSO. For aqueous solutions, solubility may be limited and can be influenced by the pH of the buffer. It is advisable to test solubility in a small volume of the intended aqueous buffer before preparing a large batch.
Troubleshooting Guide
This guide addresses common issues encountered when working with Sonedenoson in solution.
| Problem | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution | - Low aqueous solubility of Sonedenoson.- pH of the buffer is not optimal for solubility.- The concentration of Sonedenoson exceeds its solubility limit in the chosen buffer. | - Increase the proportion of organic co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with the experimental system.- Test the solubility of Sonedenoson in a range of buffers with different pH values to find the optimal pH for solubility.- Prepare a more dilute solution of Sonedenoson. |
| Inconsistent experimental results | - Degradation of Sonedenoson in the solution.- Inaccurate concentration of the stock solution.- Adsorption of the compound to container surfaces. | - Prepare fresh solutions for each experiment.- If storing solutions, perform a stability check using a validated analytical method like HPLC to determine the concentration before use.- Use low-adsorption labware (e.g., polypropylene or silanized glass). |
| Unexpected peaks in HPLC chromatogram | - Degradation of Sonedenoson under experimental conditions.- Contamination of the sample or mobile phase. | - Conduct a forced degradation study to identify potential degradation products and their retention times.- Ensure the purity of the solvent used to dissolve Sonedenoson and the mobile phase components. Filter all solutions before use. |
| Difficulty in dissolving Sonedenoson | - Sonedenoson may have poor solubility in the chosen solvent. | - Gently warm the solution and use sonication to aid dissolution. However, be cautious as excessive heat can cause degradation.- Try a different solvent or a co-solvent system. |
Experimental Protocols
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
While a specific validated HPLC method for Sonedenoson is not publicly available, a general method for adenosine and its analogs can be adapted. Researchers should validate the method for their specific application.
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of Sonedenoson and its degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for nucleoside analysis.[6][7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[6][8][9]
-
Detection: UV detection at the wavelength of maximum absorbance for Sonedenoson (λmax). The λmax for adenosine is around 260 nm, and a similar wavelength can be used as a starting point for Sonedenoson.[7]
-
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[6]
Forced Degradation Study Protocol
Objective: To identify potential degradation products and degradation pathways of Sonedenoson under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Methodology:
-
Preparation of Sonedenoson Solution: Prepare a stock solution of Sonedenoson in a suitable solvent.
-
Stress Conditions: Expose the Sonedenoson solution to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Heat the solid drug or its solution at a high temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the solution to UV light.
-
-
Sample Analysis: Analyze the stressed samples at different time points using the developed HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. Mass spectrometry can be used to identify the structure of the degradation products.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 5. saudijournals.com [saudijournals.com]
- 6. csstc.org [csstc.org]
- 7. Solubilities of adenosine antagonists determined by radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nucleoside Analogs: A Review of Its Source and Separation Processes [mdpi.com]
- 9. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting experimental variability, with a focus on in vitro assays involving small molecule inhibitors. While the specific compound "MRE 0094" did not yield public data, the principles and procedures outlined here are broadly applicable to addressing variability in experiments with novel chemical entities.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high variability between replicate wells in my in vitro assays?
High variability between replicate wells often stems from inconsistencies in experimental technique. The most frequent culprits include:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary driver of variability. To mitigate this, ensure your cell suspension is thoroughly mixed before and during plating.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or assay reagents can introduce significant variability. It is crucial to use calibrated pipettes and proper pipetting techniques.
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation, which can alter the concentration of media components and affect cell growth.[1] It is advisable to either avoid using the outer wells for critical samples or fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.[1]
-
Inconsistent Incubation Times: For endpoint assays, ensuring a uniform incubation time with detection reagents across all plates is critical.[1]
Q2: My compound's inhibitory effect seems to diminish over longer incubation periods. What could be the cause?
This phenomenon can be attributed to several factors:
-
Compound Stability: The compound may not be stable in the assay medium over extended periods. Consider performing a time-course experiment to assess compound stability.
-
Compound Metabolism: Cells may metabolize the compound over time, reducing its effective concentration.[1]
-
Cellular Adaptation: Cells can develop resistance mechanisms to drug treatment over longer durations.[1]
Q3: I'm observing high background noise in my ELISA. How can I reduce it?
High background in an ELISA can be caused by several factors:
-
Insufficient Washing: Ensure thorough washing of the plate between steps to remove unbound reagents. Increasing the number of wash cycles may be necessary.[2]
-
Cross-Reactivity: The primary antibody may be cross-reacting with other molecules in your sample. Check the specificity of your antibody.[2]
-
Reagent Contamination: Use fresh, high-quality reagents and maintain sterile technique to prevent contamination of buffers and solutions.[2]
-
Over-incubation: Avoid excessively long incubation times with the substrate, as this can lead to the development of non-specific signals.[2]
Troubleshooting Guides
Guide 1: Addressing Inconsistent IC50 Values
Inconsistent IC50 values are a common challenge in drug discovery experiments. This guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Steps:
-
Verify Compound Stock Solution:
-
Solubility: Ensure the compound is fully dissolved in the solvent.
-
Stability: Prepare fresh stock solutions for each experiment to avoid degradation. Aliquot and store properly.
-
Concentration: Re-verify the concentration of your stock solution.
-
-
Review Assay Protocol:
-
Incubation Times and Temperatures: Strictly adhere to the specified incubation times and temperatures in your protocol.[2]
-
Buffer pH: The pH of the assay buffer is crucial for enzyme stability and activity. Verify the pH at the experimental temperature.[2]
-
Substrate Concentration: The concentration of the substrate is critical. Prepare fresh solutions for each experiment, as some substrates can degrade over time.[2]
-
-
Evaluate Plate and Pipetting Accuracy:
Guide 2: Managing Variability in Cell-Based Assays
Cell-based assays introduce biological variability. This guide helps in identifying and controlling these sources of variation.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions:
-
Control for Stimulation Consistency:
-
Optimize Sample Collection and Handling:
-
Consistent Time Points: Collect cell supernatants or lysates at a consistent time point after treatment.
-
Proper Storage: Centrifuge samples to remove cellular debris and store them at the appropriate temperature (e.g., -80°C) to prevent degradation of target analytes.[2]
-
Data Presentation
Table 1: Common Sources of Variability and Recommended Solutions
| Source of Variability | Potential Cause | Recommended Solution |
| High Replicate Variability | Inconsistent pipetting | Calibrate pipettes regularly; use consistent technique. |
| Edge effects | Avoid outer wells or fill with sterile liquid. | |
| Uneven cell distribution | Homogenize cell suspension before and during plating. | |
| Assay Drift | Temperature or humidity fluctuation | Monitor and control incubator conditions. |
| Reagent degradation | Prepare fresh reagents; store properly. | |
| Inconsistent IC50 Values | Compound solubility issues | Ensure complete dissolution of the compound. |
| Incorrect substrate concentration | Prepare fresh substrate for each experiment. | |
| Fluctuations in incubation time | Use a timer and process plates consistently. |
Experimental Protocols
Protocol 1: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a purified enzyme.
Materials:
-
Purified enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
Test compound (e.g., this compound) stock solution
-
Positive control inhibitor
-
96-well microplate (low-binding)
-
Microplate reader
Methodology:
-
Reagent Preparation: Prepare fresh dilutions of the enzyme, substrate, and test compound in assay buffer.
-
Assay Setup:
-
Add assay buffer to all wells.
-
Add the test compound at various concentrations to the appropriate wells.
-
Include wells for a positive control inhibitor and a vehicle control (e.g., DMSO).
-
-
Enzyme Addition: Add the enzyme to all wells except the negative control (no enzyme) wells.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15 minutes).
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Signal Detection: Incubate for the desired reaction time and then measure the signal (e.g., absorbance, fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Protocol 2: Prostaglandin E2 (PGE2) Quantification by ELISA
This protocol describes the measurement of PGE2 in cell culture supernatants, a common downstream assay for inhibitors of the cyclooxygenase (COX) pathway.
Materials:
-
Cell culture supernatant samples
-
PGE2 ELISA kit
-
Wash buffer
-
Stop solution
-
Microplate reader
Methodology:
-
Sample Preparation: Collect cell culture supernatants and centrifuge to remove cellular debris. Store at -80°C until use.
-
ELISA Procedure:
-
Allow all reagents to reach room temperature.
-
Add standards and samples to the appropriate wells of the ELISA plate.
-
Add the PGE2 conjugate to each well.
-
Add the antibody solution to each well.
-
Incubate the plate as per the kit instructions (e.g., 2 hours at room temperature).
-
Wash the plate multiple times with wash buffer.
-
Add the substrate solution and incubate in the dark.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition: Immediately read the absorbance at the recommended wavelength (e.g., 450 nm).
-
Data Analysis: Generate a standard curve and determine the concentration of PGE2 in the samples.
Visualizations
Caption: A generalized workflow for in vitro experiments.
Caption: A decision tree for troubleshooting experimental variability.
Caption: A simplified diagram of the COX signaling pathway.
References
potential off-target effects of Sonedenoson
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Sonedenoson. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Sonedenoson?
Sonedenoson is a selective agonist for the adenosine A2A receptor (A2AR)[1]. Its therapeutic effects are primarily mediated through the activation of this receptor subtype.
Q2: What are the known off-target interactions of Sonedenoson?
Based on available binding affinity data, Sonedenoson displays high selectivity for the A2A adenosine receptor. Its affinity for the A1 and A2B adenosine receptor subtypes is significantly lower[2]. Comprehensive screening against a wider panel of receptors and enzymes would be necessary to fully characterize its off-target profile.
Q3: What are the potential clinical implications of Sonedenoson's selectivity profile?
The high selectivity of Sonedenoson for the A2A receptor is expected to minimize off-target side effects. Many of the undesirable effects of non-selective adenosine receptor agonists, such as cardiovascular effects mediated by A1 receptors or pro-inflammatory effects potentially linked to A2B receptor activation, are less likely with Sonedenoson. However, it is important to note that a Phase 2 clinical trial of Sonedenoson for diabetic foot ulcers was terminated due to poor enrollment, limiting the amount of available clinical safety data[3][4].
Q4: Have any adverse events been reported in clinical trials of Sonedenoson that might suggest off-target effects?
Detailed adverse event data from the clinical trials of Sonedenoson are not extensively published. A Phase 2 study for diabetic foot ulcers was terminated early due to insufficient enrollment, which limits the available safety information from a large patient population[3][4]. As with other A2A receptor agonists, potential side effects could include cardiovascular effects like vasodilation[5]. Without specific clinical trial data, it is difficult to definitively attribute any adverse events to off-target effects.
Troubleshooting Guide
| Observed Issue in Experiments | Potential Cause (Hypothesis) | Recommended Troubleshooting Steps |
| Unexpected cardiovascular effects (e.g., significant bradycardia or heart block) | Although Sonedenoson has low affinity for the A1 adenosine receptor, at very high concentrations, off-target activation of A1 receptors could potentially lead to these effects. | 1. Verify the concentration of Sonedenoson used. 2. Perform a dose-response curve to determine if the effect is concentration-dependent. 3. Include a selective A1 adenosine receptor antagonist in a control experiment to see if the effect is blocked. |
| Unexplained inflammatory response | While the primary role of A2A receptor activation is anti-inflammatory, complex signaling cross-talk or potential low-level interaction with other receptors at high concentrations could theoretically lead to unexpected inflammatory outcomes. | 1. Confirm the purity of the Sonedenoson sample. 2. Analyze the expression levels of all adenosine receptor subtypes in your experimental model. 3. Use selective antagonists for other adenosine receptors (A1, A2B, A3) to investigate potential off-target contributions. |
| Inconsistent or variable experimental results | This could be due to factors such as cell line variability, experimental conditions, or the inherent complexity of adenosine receptor signaling. | 1. Ensure consistent cell culture conditions and passage numbers. 2. Carefully control experimental parameters such as temperature and incubation times. 3. Characterize the expression profile of adenosine receptors in your specific cellular model. |
Data Presentation
Table 1: Sonedenoson Binding Affinity for Human Adenosine Receptors
| Receptor Subtype | Ki (nM) | Reference |
| A2A | 490 | [1][2] |
| A1 | >10,000 | [2] |
| A2B | >10,000 | [2] |
Experimental Protocols
Key Experiment: Determination of Binding Affinity (Ki) by Radioligand Binding Assay
This protocol describes a general method for determining the binding affinity of Sonedenoson for adenosine receptor subtypes.
Objective: To determine the inhibition constant (Ki) of Sonedenoson for human adenosine A1, A2A, and A2B receptors.
Materials:
-
Membrane preparations from cells stably expressing the human adenosine A1, A2A, or A2B receptor.
-
Radioligands:
-
For A1 receptor: [3H]CCPA (a selective A1 agonist)
-
For A2A receptor: [3H]CGS 21680 (a selective A2A agonist)
-
For A2B receptor: [3H]DPCPX (a selective A1/A2B antagonist, used in cells lacking A1 receptors)
-
-
Sonedenoson (unlabeled competitor ligand)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a non-selective adenosine agonist like NECA)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Incubation Setup: In a 96-well plate, combine the cell membrane preparation, the appropriate radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of Sonedenoson.
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding at each concentration of Sonedenoson by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the Sonedenoson concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Sonedenoson that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Sonedenoson signaling pathway via the A2A adenosine receptor.
Caption: Workflow for determining Sonedenoson's binding affinity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A2A Adenosine Receptor Agonists and their Potential Therapeutic Applications. An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing MRE 0094 toxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MRE 0094 in cell line experiments. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address challenges related to cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an antagonist of the A2B adenosine receptor (A2BR). The A2BR is a G protein-coupled receptor that can couple to both Gs and Gq proteins.[1] Activation of these pathways can lead to downstream signaling cascades involving adenylyl cyclase and an increase in intracellular cAMP.[2][3] The specific downstream effects are often cell-type dependent.[1]
Q2: I am observing higher-than-expected cytotoxicity in my cell line. What are the potential causes?
A2: Several factors could contribute to increased cytotoxicity:
-
High Compound Concentration: The concentration of this compound may be too high for your specific cell line. It is crucial to perform a dose-response curve to determine the optimal concentration.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to A2BR antagonists. Cell lines with high endogenous expression of A2BR may be more susceptible.[1]
-
Off-Target Effects: At higher concentrations, this compound might exert off-target effects, leading to toxicity through unintended pathways.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level for your cells.
-
Extended Exposure Time: Continuous exposure to the compound may lead to cumulative toxicity. Consider varying the incubation time.
Q3: How can I assess if this compound is inducing apoptosis in my cells?
A3: A common method to assess apoptosis is to measure the activity of effector caspases, such as caspase-3 and caspase-7. An increase in the activity of these caspases is a hallmark of apoptosis.[4][5] You can use a variety of commercially available kits, such as colorimetric or fluorometric assays that measure the cleavage of a specific substrate.[6][7][8]
Q4: Can this compound affect cell proliferation without causing cell death?
A4: Yes, it is possible for a compound to inhibit cell proliferation without directly inducing cell death.[9] This can occur if the compound arrests the cell cycle at a specific checkpoint. To distinguish between cytotoxic and cytostatic effects, it is recommended to use assays that measure both cell viability (e.g., MTT assay) and cell death (e.g., caspase activity assay or a live/dead stain).[9]
Troubleshooting Guides
Issue 1: Inconsistent results in MTT viability assays.
| Potential Cause | Troubleshooting Step |
| Variable Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Variations in cell number will directly impact the final absorbance reading. |
| Incomplete Solubilization of Formazan Crystals | After adding the solubilization solution, ensure all purple formazan crystals are fully dissolved by gentle mixing or shaking.[10] |
| Interference from Phenol Red or Serum | The presence of phenol red or serum in the culture medium can affect background absorbance. It is advisable to use serum-free media during the MTT incubation step or include appropriate background controls. |
| Incorrect Wavelength Measurement | Measure the absorbance at a wavelength between 550 and 600 nm.[11] A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[11] |
| Extended Incubation with MTT Reagent | Avoid incubating cells with the MTT reagent for longer than four hours, as this can lead to increased background signal.[12] |
Issue 2: High background signal in caspase-3 activity assays.
| Potential Cause | Troubleshooting Step |
| Spontaneous Apoptosis in Control Cells | High cell density or nutrient deprivation can lead to apoptosis in untreated control cells. Ensure cells are healthy and not overgrown before starting the experiment. |
| Contamination | Microbial contamination can lead to cell death and a false-positive signal. Regularly check cell cultures for any signs of contamination. |
| Incorrect Reagent Preparation | Prepare all assay reagents according to the manufacturer's instructions immediately before use. |
| Insufficient Cell Lysis | Ensure complete cell lysis to release caspases into the lysate. Follow the recommended lysis buffer incubation times and conditions. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[10][11][12][13]
Materials:
-
Cells of interest
-
96-well flat-bottom plates
-
This compound (and vehicle control, e.g., DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Caspase-3 Colorimetric Assay
This protocol is a generalized procedure based on common caspase-3 activity assay kits.[6][7][8]
Materials:
-
Treated and untreated cells
-
Cell lysis buffer
-
Assay buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Microplate reader
Procedure:
-
Seed and treat cells with this compound as described in the MTT assay protocol.
-
Pellet the cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a new, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
Add 50-100 µg of protein from each sample to separate wells of a 96-well plate.
-
Add assay buffer to each well to bring the total volume to 90 µL.
-
Add 10 µL of the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm.
Visualizations
Caption: Adenosine A2B Receptor Signaling Pathway and this compound Inhibition.
Caption: General experimental workflow for assessing this compound toxicity.
Caption: Troubleshooting decision tree for unexpected this compound toxicity.
References
- 1. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. biogot.com [biogot.com]
- 9. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of MRE-0094
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo bioavailability of the investigational compound MRE-0094.
Troubleshooting Guide: Low In Vivo Bioavailability of MRE-0094
This guide is designed to help you systematically troubleshoot and overcome common issues related to the poor oral bioavailability of MRE-0094.
| Observation/Issue | Potential Cause | Recommended Action |
| Low and variable plasma concentrations of MRE-0094 after oral administration. | Poor aqueous solubility and slow dissolution rate. MRE-0094 is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound, where absorption is limited by its dissolution in gastrointestinal fluids.[1][2][3] | 1. Particle Size Reduction: Employ micronization or nanonization techniques to increase the surface area of the drug for enhanced dissolution.[4][5][6] 2. Formulation as an Amorphous Solid Dispersion (ASD): Disperse MRE-0094 in a hydrophilic polymer carrier to improve its solubility and dissolution rate.[7][8] 3. Lipid-Based Formulations: Investigate self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) to improve solubilization and potentially enhance lymphatic absorption.[4][9][10] |
| High in vitro permeability but low in vivo absorption. | Significant first-pass metabolism. After absorption from the gut, MRE-0094 may be extensively metabolized in the liver before reaching systemic circulation, a phenomenon known as the first-pass effect. | 1. Prodrug Approach: Design a prodrug of MRE-0094 that is less susceptible to first-pass metabolism and is converted to the active parent drug in vivo.[11] 2. Co-administration with Enzyme Inhibitors: While primarily a research tool, co-administration with known inhibitors of the metabolizing enzymes can help confirm the extent of first-pass metabolism. |
| Adequate in vitro solubility and permeability, but still low bioavailability. | Efflux Transporter Activity. MRE-0094 might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the intestinal lumen. | 1. In Vitro Transporter Assays: Use cell-based assays (e.g., Caco-2 cells) to determine if MRE-0094 is a substrate for common efflux transporters. 2. Formulation with Excipients that Inhibit Efflux: Some formulation excipients have been shown to inhibit P-gp and other transporters, thereby increasing the net absorption of the drug. |
| Precipitation of the drug in the gastrointestinal tract upon dilution of a solubilizing formulation. | Supersaturation and Precipitation. Formulations that achieve a high concentration of the drug in the stomach may lead to precipitation when the drug enters the higher pH environment of the intestine. | 1. Inclusion of Precipitation Inhibitors: Incorporate polymers such as HPMC or PVP in the formulation to maintain a supersaturated state and prevent or delay drug precipitation.[2] 2. pH-Responsive Formulations: Develop formulations that release the drug in a more controlled manner in response to the changing pH of the gastrointestinal tract.[12] |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of a compound like MRE-0094?
Poor oral bioavailability typically stems from a combination of factors that can be broadly categorized as physicochemical and biological barriers. Physicochemical challenges often include low aqueous solubility and a slow dissolution rate in gastrointestinal fluids.[1][4] Biological barriers can include poor membrane permeation across the intestinal wall, significant first-pass metabolism in the liver, and efflux of the drug back into the intestinal lumen by transporters.
Q2: How can I determine if MRE-0094's bioavailability is limited by its solubility or its permeability?
The Biopharmaceutics Classification System (BCS) is a framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[3] To classify MRE-0094, you would need to conduct solubility studies across a range of physiological pH values and permeability assays, such as the Caco-2 cell monolayer model. If MRE-0094 exhibits low solubility and high permeability, it is a BCS Class II compound, and enhancing its dissolution rate is key. If it has low solubility and low permeability, it is a BCS Class IV compound, and both solubility and permeability will need to be addressed.[13]
Q3: What are the initial formulation strategies to consider for a poorly soluble compound like MRE-0094?
For a poorly water-soluble compound, several formulation strategies can be employed to improve its bioavailability.[4][14] These include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can enhance the dissolution rate.[5][6]
-
Amorphous Solid Dispersions (ASDs): Dispersing MRE-0094 in a hydrophilic polymer carrier in its high-energy, amorphous form can significantly improve its aqueous solubility and dissolution rate.[7][8]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can enhance the solubility of lipophilic drugs and facilitate their absorption.[9][10]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the solubility of poorly soluble drugs.[1][10]
Q4: What is the "first-pass effect" and how might it be impacting MRE-0094's bioavailability?
The first-pass effect, or first-pass metabolism, is a phenomenon where a drug's concentration is significantly reduced before it reaches systemic circulation. After oral administration, MRE-0094 is absorbed from the gastrointestinal tract and travels via the portal vein to the liver. In the liver, a fraction of the drug can be metabolized by enzymes and deactivated before it can be distributed throughout the body. If MRE-0094 is a substrate for these metabolizing enzymes, a large portion of the administered dose may be eliminated before it can exert its therapeutic effect, leading to low bioavailability.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Materials: MRE-0094, a hydrophilic polymer (e.g., PVP K30, HPMC), and a suitable solvent (e.g., methanol, ethanol, acetone).
-
Procedure:
-
Dissolve both MRE-0094 and the polymer in the solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-60°C).
-
Further, dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
The dried product is then pulverized and sieved to obtain a fine powder of the ASD.
-
-
Characterization: The resulting ASD should be characterized for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Procedure:
-
Fill the dissolution vessels with 900 mL of the dissolution medium maintained at 37 ± 0.5°C.
-
Place a known amount of MRE-0094 or its formulation (e.g., ASD) into each vessel.
-
Rotate the paddles at a specified speed (e.g., 50 or 75 rpm).
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes) and replace with an equal volume of fresh medium.
-
Filter the samples and analyze the concentration of MRE-0094 using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Plot the percentage of drug dissolved against time to generate dissolution profiles for different formulations.
Quantitative Data Summary
| Formulation Strategy | Key Parameters Measured | Typical Improvement in Bioavailability (Relative to Unformulated Drug) | References |
| Micronization/Nanonization | Particle size, Dissolution rate (T50%, T90%) | 2-5 fold | [4][5] |
| Amorphous Solid Dispersion (ASD) | Drug loading, Dissolution rate, Physical stability | 5-20 fold | [7][8] |
| Self-Emulsifying Drug Delivery System (SEDDS) | Droplet size, Emulsification time, Drug release | 3-15 fold | [4][9][10] |
| Solid Lipid Nanoparticles (SLNs) | Particle size, Entrapment efficiency, In vitro release | 4-10 fold | [9][13] |
Visualizations
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. itmedicalteam.pl [itmedicalteam.pl]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. asianpharmtech.com [asianpharmtech.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. bepls.com [bepls.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tanzj.net [tanzj.net]
- 11. pharmtech.com [pharmtech.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
Technical Support Center: Sonedenoson Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in clinical trials of Sonedenoson and similar A2A adenosine receptor agonists for wound healing.
Troubleshooting Guides
Issue: Poor Patient Enrollment
Poor patient enrollment was a primary reason for the termination of a Phase 2 clinical trial of Sonedenoson for diabetic foot ulcers. This is a common challenge in clinical research, particularly in studies involving chronic conditions like diabetic foot ulcers.[1][2][3]
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| ** overly restrictive eligibility criteria** | - Re-evaluate inclusion/exclusion criteria with the clinical team to ensure they are not unnecessarily limiting the patient pool.[4] - Consider if any criteria can be broadened without compromising patient safety or data integrity. |
| Lack of awareness of the clinical trial | - Develop a multi-faceted recruitment strategy that includes digital marketing, social media outreach, and engagement with patient advocacy groups.[5] - Collaborate with healthcare providers and clinics that treat patients with diabetic foot ulcers to raise awareness about the trial. |
| Burdensome study protocol for patients | - Simplify the study design where possible to reduce the number of site visits and complex procedures.[1][6][7] - Offer logistical and financial support to patients, such as travel reimbursement or childcare stipends, to reduce the burden of participation.[5] |
| Inadequate site selection and training | - Conduct thorough feasibility studies to ensure selected sites have access to a sufficient number of eligible patients.[8] - Provide comprehensive training to site staff on the protocol and patient recruitment strategies.[9] |
| Lack of community engagement | - Build relationships with the local community and patient advocacy groups to foster trust and encourage participation.[7] - Ensure study materials are culturally sensitive and available in multiple languages if applicable. |
Troubleshooting Workflow for Poor Enrollment
Caption: Troubleshooting workflow for addressing poor patient enrollment in clinical trials.
Frequently Asked Questions (FAQs)
1. What is Sonedenoson and what is its mechanism of action?
Sonedenoson is a selective agonist for the A2A adenosine receptor. Its proposed mechanism of action in wound healing involves stimulating A2A receptors on various cells involved in the healing process, such as immune cells, endothelial cells, and fibroblasts. This stimulation is thought to promote an anti-inflammatory environment, enhance angiogenesis (the formation of new blood vessels), and encourage the formation of granulation tissue, all of which are crucial for wound repair.
A2A Adenosine Receptor Signaling Pathway in Wound Healing
Caption: Simplified signaling pathway of Sonedenoson via the A2A adenosine receptor.
2. Why was the Sonedenoson Phase 2 clinical trial for diabetic foot ulcers terminated?
A Phase 2 clinical trial of Sonedenoson administered as a topical gel for diabetic foot ulcers was terminated in 2008 due to poor enrollment. This highlights a significant challenge in conducting clinical research for this condition.
3. What are the general challenges in clinical trials of adenosine receptor agonists?
Developing drugs that target adenosine receptors presents several challenges:
-
Widespread Receptor Distribution: Adenosine receptors are found throughout the body, which can lead to off-target side effects.[10]
-
Complexity of Signaling: The signaling pathways initiated by adenosine receptors are intricate and can have different effects in different tissues.[10]
-
Potential for Side Effects: Agonism of adenosine receptors can sometimes cause undesirable effects, which was a contributing factor in the failure of a large clinical trial for an A1 receptor antagonist.[10]
-
Dietary Interference: Caffeine, a common dietary component, is an adenosine receptor antagonist and can interfere with the effects of investigational drugs targeting these receptors if not properly controlled for in clinical trials.[10]
4. What are the common challenges encountered in clinical trials for diabetic foot ulcers?
Clinical trials for diabetic foot ulcers face a unique set of obstacles:
-
Patient Population: The patient population is often complex, with multiple comorbidities that can affect wound healing.[11][12][13]
-
Wound Heterogeneity: Diabetic foot ulcers vary greatly in size, depth, location, and severity, making it difficult to have a uniform study population.[14]
-
Endpoint Selection: Complete wound healing is the ideal endpoint, but it can be difficult to achieve in a typical clinical trial timeframe. The FDA has considered alternative endpoints like the percentage area reduction of the wound over a 4-week period.[14][15]
-
Standard of Care: The standard of care for diabetic foot ulcers, which includes debridement, off-loading, and infection control, must be consistently applied across all study participants and can be a confounding factor.[3]
Experimental Protocols
While the specific protocol for the terminated Sonedenoson trial is not publicly available, a typical experimental protocol for a clinical trial evaluating a topical wound healing agent for diabetic foot ulcers would include the following key methodologies.
Generalized Clinical Trial Workflow for a Topical Wound Healing Agent
Caption: Generalized workflow for a randomized controlled trial of a topical wound healing agent.
Key Experimental Methodologies
1. Patient Screening and Enrollment:
-
Inclusion Criteria: Typically include adults with type 1 or 2 diabetes and a non-infected, full-thickness neuropathic ulcer on the foot that has persisted for a certain duration (e.g., > 4 weeks).
-
Exclusion Criteria: Often include severe peripheral artery disease, uncontrolled glycemic levels, signs of active infection, or recent use of other investigational wound healing agents.
2. Baseline Wound Assessment:
-
Wound Area Measurement: The wound surface area is measured at baseline and at regular intervals. This can be done using digital photography and specialized software for planimetry.
-
Wound Photography: Standardized digital photographs of the ulcer are taken at each visit to document changes in appearance.
-
Assessment of Wound Bed: The characteristics of the wound bed, including the presence and percentage of granulation tissue, slough, and necrotic tissue, are documented.
3. Intervention:
-
Randomization: Patients are randomly assigned to receive either the investigational topical agent (e.g., Sonedenoson gel) or a placebo gel.
-
Standard of Care: Both groups receive the same standard of care, which includes:
-
Sharp debridement of the wound as needed.
-
Application of a primary and secondary dressing.
-
Off-loading of pressure from the ulcer, for example, with a total contact cast or a removable cast walker.
-
4. Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: A common primary endpoint is the percentage reduction in wound area from baseline to a specific time point (e.g., 4 or 12 weeks).[15]
-
Secondary Efficacy Endpoints: These may include the proportion of patients achieving complete wound closure, the time to complete wound closure, and changes in the quality of the wound bed.
-
Safety Assessments: Monitoring and recording of all adverse events, including local skin reactions, infections, and any systemic side effects. Pain scores may also be assessed.[16]
5. Data Analysis:
-
Statistical methods, such as t-tests or chi-square tests, are used to compare the endpoints between the treatment and control groups.[16] The analysis is typically performed on an intent-to-treat basis.
References
- 1. makrocare.com [makrocare.com]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of Recent Clinical Trials for Diabetic Foot Ulcer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdgroup.com [mdgroup.com]
- 5. autocruitment.com [autocruitment.com]
- 6. Challenges in recruitment and retention of clinical trial subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and Enhancing Solutions in Patient Recruitment and Retention Strategies for Clinical Trials | Biores Scientia [bioresscientia.com]
- 8. mbsciences.com [mbsciences.com]
- 9. arraylive.com [arraylive.com]
- 10. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinicsearchonline.org [clinicsearchonline.org]
- 12. Diabetic foot ulcers: A devastating complication of diabetes mellitus continues non-stop in spite of new medical treatment modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diabetic foot ulcer: Challenges and future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Randomized Trial Protocol for Evaluating Wound Healing Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Clinical Trial Design for Evaluating Topical Antimicrobials in Chronic Wounds: The BLEU Trial [mdpi.com]
MRE 0094 degradation products and their effects
Notice: Information regarding the chemical compound "MRE 0094" is not available in publicly accessible scientific literature or chemical databases. Extensive searches for this identifier have not yielded any specific information about its chemical structure, properties, or biological activity.
It is possible that "this compound" is an internal corporate identifier, a developmental code for a new compound not yet disclosed in public forums, or a typographical error.
Without a recognized chemical name, CAS number, or reference in a peer-reviewed publication, it is not possible to provide details on its degradation products and their potential effects.
We recommend you verify the identifier and provide additional information, such as:
-
The full chemical name (e.g., according to IUPAC nomenclature)
-
The Chemical Abstracts Service (CAS) registry number
-
A reference to a scientific publication or patent that describes the compound
Once a positive identification of the compound can be made, this technical support resource can be updated with relevant information regarding its stability, degradation pathways, and the biological implications of any degradation products.
General Guidance on Compound Degradation (Applicable to Cannabinoid Receptor Antagonists)
While specific information on "this compound" is unavailable, we can provide general guidance relevant to the handling of research compounds, particularly those that may belong to classes of molecules like cannabinoid receptor antagonists, which are often complex organic structures.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of degradation for small molecule compounds in a laboratory setting?
A1: Degradation of small molecule compounds can be initiated by several factors, including:
-
Hydrolysis: Reaction with water, which can be influenced by pH. Esters, amides, and other labile functional groups are particularly susceptible.
-
Oxidation: Reaction with oxygen. This can be accelerated by light, temperature, and the presence of metal ions.
-
Photodegradation: Degradation caused by exposure to light, particularly UV light.
-
Thermal Degradation: Decomposition at elevated temperatures.
-
Enzymatic Degradation: If the compound is in a biological matrix, enzymes can metabolize it.
Q2: How can I minimize the degradation of my research compound during storage and experiments?
A2: To minimize degradation, consider the following best practices:
-
Storage Conditions: Store compounds according to the manufacturer's recommendations. Typically, this involves storage at low temperatures (-20°C or -80°C), in the dark, and under an inert atmosphere (e.g., argon or nitrogen) if the compound is sensitive to oxidation or hydrolysis.
-
Solvent Selection: Use high-purity, anhydrous solvents when preparing stock solutions, especially for compounds susceptible to hydrolysis.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
pH Control: For aqueous solutions, maintain a pH at which the compound is most stable.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for stock solutions, as this can accelerate degradation. Aliquoting stock solutions into smaller, single-use volumes is recommended.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected experimental results over time. | Compound degradation in stock solution or working solutions. | Prepare fresh stock and working solutions. Perform a quality control check (e.g., via HPLC-MS) on the old stock solution to assess purity. |
| Appearance of new, unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products. | Characterize the new peaks using mass spectrometry to identify potential degradation products. Review storage and handling procedures to identify potential causes of degradation. |
| Loss of biological activity in a cell-based or in vivo assay. | Degradation of the active compound to inactive or less active products. | Confirm the identity and purity of the compound before use. Prepare fresh solutions immediately before the experiment. Include positive and negative controls in your assay. |
Experimental Protocols
Below are generalized protocols for assessing the stability of a research compound.
Protocol 1: Preliminary Stability Assessment in Solution
-
Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO, ethanol) at a known concentration.
-
Incubation Conditions: Aliquot the stock solution into separate vials for incubation under different conditions:
-
Room temperature (with light exposure)
-
Room temperature (in the dark)
-
4°C
-
-20°C
-
-80°C
-
-
Time Points: Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter).
-
Analysis: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to determine the concentration of the parent compound and detect the appearance of any new peaks corresponding to degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time for each condition to determine the degradation rate.
Protocol 2: pH Stability Profile
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
-
Solution Preparation: Prepare solutions of the compound in each buffer at a known concentration.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).
-
Time Points: Collect samples at various time points.
-
Analysis: Analyze the samples by HPLC-UV or LC-MS to quantify the remaining parent compound.
-
Data Analysis: Determine the degradation rate constant at each pH to identify the pH range of maximum stability.
Visualizations
Logical Flow for Troubleshooting Inconsistent Experimental Results
Caption: A flowchart for troubleshooting inconsistent experimental results.
General Signaling Pathway for a Cannabinoid Receptor Antagonist
Caption: Hypothetical signaling pathway of a CB1 receptor antagonist.
overcoming poor enrollment in MRE 0094 clinical studies
Technical Support Center: MRE 0094 Clinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in clinical studies of this compound, particularly focusing on overcoming poor enrollment for studies related to chronic, neuropathic diabetic foot ulcers.
Troubleshooting Guides
This section addresses specific issues that may arise during patient recruitment and enrollment for this compound clinical trials.
Question: We are experiencing a high screen failure rate. What are the common reasons and how can we mitigate this?
Answer: A high screen failure rate is a common challenge in clinical trials for diabetic foot ulcers (DFUs). The primary reasons often include:
-
Strict Inclusion/Exclusion Criteria: The protocol for the this compound study (NCT00318214) specifies criteria such as the size and duration of the ulcer, which can limit the eligible patient pool.[1]
-
Co-morbidities: Patients with diabetes often have multiple co-morbidities that may exclude them from the trial.
-
Inadequate Pre-screening: Potential participants may not be thoroughly assessed for key eligibility criteria before their screening visit.
Troubleshooting Steps:
-
Review and Clarify Eligibility Criteria: Ensure the entire study team has a clear and consistent understanding of all inclusion and exclusion criteria.
-
Enhance Pre-screening Processes: Implement a more detailed pre-screening checklist to be used during initial patient contact. This can be a phone script or a preliminary online questionnaire.
-
Collaborate with Referring Physicians: Engage with diabetologists, podiatrists, and wound care clinics to ensure they are aware of the key eligibility criteria. This can help in referring more suitable candidates.
-
Analyze Screen Failure Data: Regularly analyze the reasons for screen failures to identify any recurring patterns. If a specific criterion is consistently leading to a high number of failures, discuss potential protocol amendments with the study sponsor.
Question: Our clinical trial sites are underperforming in patient enrollment. What strategies can we implement to boost recruitment?
Answer: Underperforming sites can significantly delay trial timelines. Globally, over 80% of clinical trials fail to enroll on time.[2] Here are some strategies to address this:
-
Site-Specific Recruitment Plans: Develop tailored recruitment plans for each site, considering their local patient population and resources.[2]
-
Targeted Outreach: Utilize digital marketing and social media campaigns to reach potential participants directly.[3] This can include targeted ads on platforms frequented by individuals with diabetes or their caregivers.
-
Community Engagement: Partner with local diabetes patient advocacy groups and support networks to raise awareness about the clinical trial.[4]
-
Physician and Healthcare Provider Involvement: Strengthen relationships with local healthcare providers to encourage patient referrals.[3] Provide them with clear and concise information about the study.
-
Regular Communication and Support: Hold regular meetings with site investigators and coordinators to discuss challenges and share best practices.[2]
Question: Potential participants are hesitant to enroll due to the perceived burdens of the trial. How can we address their concerns?
Answer: Patient-centric approaches are crucial for successful enrollment. Common patient concerns include time commitment, travel, and fear of the unknown.
Addressing Patient Concerns:
-
Simplify Study Information: Use clear, non-technical language in all patient-facing materials to explain the trial's purpose, procedures, risks, and potential benefits.[3][5]
-
Provide Logistical Support: Offer travel reimbursement or arrange for transportation for study visits.[6] If feasible, consider decentralized trial elements like home nursing visits or telemedicine consultations.[3][7]
-
Establish a Strong Patient-Investigator Relationship: Foster a supportive and trusting environment where participants feel comfortable asking questions and expressing their concerns.
-
Offer Flexible Scheduling: Provide appointment times outside of standard working hours to accommodate participants' schedules.[3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an adenosine A2A receptor agonist. Its mechanism of action in wound healing is believed to involve the stimulation of angiogenesis (the formation of new blood vessels) and the modulation of the inflammatory response.[3][8] By activating A2A receptors, it can promote the migration and proliferation of endothelial cells and fibroblasts, which are crucial for tissue repair. It may also inhibit the secretion of inflammatory cytokines that can impair wound healing.[6]
Q2: What are the typical inclusion and exclusion criteria for a clinical trial of a drug like this compound for diabetic foot ulcers?
A2: Based on the protocol for a similar study (NCT00318214), typical criteria include:
-
Inclusion: Adults (e.g., 18-85 years) with a diagnosis of diabetes mellitus, a chronic neuropathic foot ulcer of a specific size and duration (e.g., present for at least 3 weeks), and adequate blood flow to the affected limb.[1]
-
Exclusion: Signs of significant peripheral arterial disease, active infection of the ulcer, poorly controlled diabetes (e.g., high HbA1c levels), or other medical conditions that could interfere with the study or pose a risk to the patient.[1]
Q3: What are the common challenges in recruiting patients for diabetic foot ulcer clinical trials?
A3: Recruiting for DFU trials can be difficult despite the high prevalence of the condition. Key challenges include the clinical complexity of patients, who often have multiple comorbidities, the acuity of their care needs which may take precedence over trial participation, and various patient-level burdens. A systematic review of 397 DFU trials found that the average enrollment rate was 4.24 patients per month, with US-based studies having a slower rate of 1.51 patients per site per month.[2]
Data Presentation
Table 1: Hypothetical Enrollment Funnel for an this compound DFU Clinical Trial (Single Site, 12 Months)
| Metric | Number of Patients | Percentage |
| Patients Initially Identified | 500 | 100% |
| Patients Pre-screened | 350 | 70% |
| Patients Passing Pre-screening | 105 | 21% |
| Patients Scheduled for Screening Visit | 80 | 16% |
| Patients Attending Screening Visit | 65 | 13% |
| Patients Enrolled | 20 | 4% |
Table 2: Common Reasons for Screen Failure in DFU Clinical Trials (Hypothetical Data)
| Reason for Screen Failure | Percentage of Failures |
| Did Not Meet Ulcer Size/Duration Criteria | 35% |
| Presence of Exclusionary Co-morbidities | 25% |
| Inadequate Glycemic Control (High HbA1c) | 20% |
| Signs of Active Infection | 15% |
| Patient Withdrew Consent | 5% |
Experimental Protocols
Protocol: Patient Screening and Enrollment for a Diabetic Foot Ulcer Clinical Trial
-
Patient Identification: Potential participants are identified through referrals from endocrinology, podiatry, and wound care clinics, as well as through targeted advertisements and patient registries.
-
Pre-screening:
-
A trained study coordinator conducts a preliminary assessment, either over the phone or in person, using a standardized pre-screening checklist.
-
Key inclusion/exclusion criteria are reviewed, including age, duration of diabetes, and basic characteristics of the foot ulcer.
-
The study is briefly explained, and the patient's interest in participating is gauged.
-
-
Informed Consent:
-
If the patient is potentially eligible and interested, a screening visit is scheduled.
-
At the beginning of the visit, the investigator or a qualified designee provides a detailed explanation of the study, including its purpose, procedures, potential risks and benefits, and the voluntary nature of participation.
-
The patient is given ample time to read the informed consent form and ask questions.
-
If the patient agrees to participate, they sign and date the informed consent form.
-
-
Screening Procedures:
-
A comprehensive medical history is taken, and a physical examination is performed.
-
The diabetic foot ulcer is assessed and measured according to the protocol's specifications.
-
Blood and urine samples are collected for laboratory tests (e.g., HbA1c, complete blood count, kidney function tests).
-
Non-invasive vascular assessments (e.g., Ankle-Brachial Index) are conducted to ensure adequate blood flow.
-
All screening data is documented in the patient's source documents and the electronic case report form (eCRF).
-
-
Eligibility Confirmation and Enrollment:
-
The investigator reviews all screening data to confirm that the patient meets all inclusion criteria and none of the exclusion criteria.
-
If the patient is deemed eligible, they are formally enrolled in the study and assigned a unique participant identification number.
-
The patient is then scheduled for their baseline visit to begin the study intervention.
-
Mandatory Visualization
Caption: Workflow for an Enhanced Patient Recruitment and Enrollment Strategy.
Caption: Signaling Pathway of an Adenosine A2A Receptor Agonist in Wound Healing.
References
- 1. bmjopen.bmj.com [bmjopen.bmj.com]
- 2. Adenosine promotes wound healing and mediates angiogenesis in response to tissue injury via occupancy of A(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wound healing is accelerated by agonists of adenosine A2 (G alpha s-linked) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diabetic Foot Infections Opportunities And Challenges In Clinical Research [clinicalleader.com]
- 5. rupress.org [rupress.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. [PDF] Wound Healing Is Accelerated by Agonists of Adenosine A2 (Gα s-linked) Receptors | Semantic Scholar [semanticscholar.org]
- 8. Determinants of enrolment rate in 397 clinical trials for healing diabetic foot ulcers: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MRE 0094 and Other Adenosine A2A Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the adenosine A2A receptor agonist MRE 0094 (Sonedenoson) with other key A2A receptor agonists. The information presented is supported by experimental data from preclinical studies to facilitate informed decisions in research and drug development.
Introduction to A2A Receptor Agonists
Adenosine A2A receptors are G-protein coupled receptors that play a crucial role in various physiological processes, including inflammation, vasodilation, and neurotransmission. Agonists targeting this receptor have therapeutic potential in a range of conditions such as inflammatory diseases, wound healing, and cardiovascular disorders. This compound is a selective A2A receptor agonist that has been investigated for its therapeutic properties. This guide compares its performance metrics with other well-known A2A agonists.
Quantitative Comparison of A2A Receptor Agonists
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound and other prominent A2A receptor agonists. This data is essential for understanding the relative potency and efficacy of these compounds.
Table 1: Binding Affinity (Ki) at Human Adenosine A2A Receptor
| Compound | Ki (nM) at human A2A Receptor | Reference(s) |
| This compound (Sonedenoson) | 490 | [1][2] |
| CGS 21680 | 15 - 376 | [2] |
| Regadenoson | 290 | |
| NECA | 16 - 28 | |
| ATL146e | ~1 | |
| Binodenoson | 270 |
Note: Ki values can vary between studies due to different experimental conditions.
Table 2: Selectivity Profile of A2A Receptor Agonists
Selectivity is a critical factor in drug development to minimize off-target effects. This table presents the binding affinities of various agonists at different adenosine receptor subtypes.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Reference(s) |
| This compound (Sonedenoson) | >10,000 | 490 | >10,000 | Not Determined | |
| CGS 21680 | 3100 | 22 | Not Determined | Not Determined | [3] |
| Regadenoson | ~3770 | 290 | >10,000 | >10,000 | |
| NECA | 6.2 | 14 | 630 | 20 | |
| Binodenoson | 48,000 | 270 | 430,000 | 903 |
Note: Data is compiled from various sources and experimental conditions may differ.
Table 3: Functional Potency (EC50) in cAMP Assays
The functional potency of an agonist is its ability to elicit a biological response, often measured by the production of cyclic AMP (cAMP) following A2A receptor activation.
| Compound | EC50 (nM) for cAMP production | Reference(s) |
| CGS 21680 | 20 - 200 | |
| Regadenoson | ~100 | |
| NECA | 2.75 - 224 | |
| ATL146e | ~2 |
Note: EC50 values are highly dependent on the cell type and assay conditions.
Signaling Pathways and Experimental Workflows
A2A Receptor Signaling Pathway
Activation of the A2A receptor by an agonist initiates a signaling cascade that primarily involves the coupling to a stimulatory G-protein (Gs). This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger, cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological effects associated with A2A receptor stimulation, such as vasodilation and anti-inflammatory responses.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are fundamental in determining the affinity of a ligand for its receptor. The following diagram illustrates a typical workflow for a competitive binding assay to determine the Ki of a test compound like this compound.
Experimental Protocols
Radioligand Binding Assay Protocol
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound for the human A2A receptor.
Materials:
-
HEK293 cells stably expressing the human A2A receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA.
-
Radioligand: [3H]-ZM241385 (a selective A2A antagonist).
-
Non-specific binding control: CGS 21680 (10 µM).
-
Test compound (e.g., this compound) at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Harvest HEK293-hA2A cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Binding Assay: In a 96-well plate, combine 50 µL of cell membrane preparation (typically 5-10 µg of protein), 25 µL of [3H]-ZM241385 (at a final concentration around its Kd), and 25 µL of the test compound at various concentrations (or buffer for total binding, or CGS 21680 for non-specific binding).
-
Incubation: Incubate the plate at 25°C for 2 hours with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay Protocol
This protocol measures the ability of an A2A receptor agonist to stimulate the production of intracellular cAMP.
Materials:
-
CHO-K1 cells stably expressing the human A2A receptor.
-
Cell culture medium.
-
Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Test compound (e.g., this compound) at various concentrations.
-
Reference agonist (e.g., NECA).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Culture: Plate CHO-hA2A cells in a 96-well plate and grow to 80-90% confluency.
-
Assay Preparation: On the day of the assay, remove the culture medium and wash the cells with stimulation buffer.
-
Agonist Stimulation: Add 50 µL of stimulation buffer containing various concentrations of the test compound or reference agonist to the wells. Incubate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration. Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) from the curve.
This comprehensive guide provides a detailed comparison of this compound with other A2A receptor agonists, supported by quantitative data and experimental protocols, to aid researchers in their drug discovery and development endeavors.
References
- 1. A2A Adenosine Receptor Agonists and their Potential Therapeutic Applications. An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002: Consideration on the Presence of Atypical Adenosine A2A Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MRE 0094 and ATL146e in Wound Healing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective adenosine A2A receptor agonists, MRE 0094 (Sonedenoson) and ATL146e, and their roles in promoting wound healing. The information is compiled from preclinical and clinical studies to offer an objective overview of their performance, supported by experimental data.
Introduction
Wound healing is a complex biological process involving inflammation, cell proliferation, and tissue remodeling. Adenosine, a naturally occurring purine nucleoside, has been shown to play a crucial role in this process, primarily through its interaction with adenosine receptors. The A2A receptor subtype, in particular, has emerged as a promising therapeutic target for accelerating wound repair. Activation of the A2A receptor has anti-inflammatory effects and promotes angiogenesis, both of which are critical for effective wound healing.[1]
This compound (Sonedenoson) and ATL146e are both potent and selective agonists for the adenosine A2A receptor.[2][3] This guide will delve into the available experimental data for each compound, detailing their efficacy in different wound healing models and outlining the methodologies used in key studies.
This compound (Sonedenoson)
This compound is a selective adenosine A2A receptor agonist with a Ki of 490 nM.[2] It has been investigated for its potential to treat chronic, neuropathic diabetic foot ulcers in clinical trials.[4]
Quantitative Data
Table 1: this compound Clinical Trial Outcome Measures for Diabetic Foot Ulcers [4][5]
| Outcome Measure | Description |
| Primary Outcome | |
| Incidence of Complete Healing | The proportion of subjects with 100% epithelialization of the target ulcer at or before 90 days. |
| Secondary Outcomes | |
| Time to Complete Ulcer Closure | The number of days from the first application of the study drug to complete healing. |
| Percent Reduction in Ulcer Surface Area | The change in the surface area of the ulcer from baseline to the end of the study. |
| Adverse Events | Incidence, intensity, and seriousness of any adverse events reported during the trial. |
| Local Irritation | Assessment of irritation at the site of application. |
Experimental Protocols
Clinical Trial for Chronic, Neuropathic, Diabetic Foot Ulcers (NCT00312364) [4]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 2 clinical trial.
-
Participants: Patients with Type 1 or Type 2 diabetes mellitus with chronic, neuropathic foot ulcers present for at least 3 weeks.
-
Intervention: Topical application of this compound, a placebo, or a standard-of-care gel for diabetic foot ulcers.
-
Duration: Up to 4.5 months.
-
Primary Endpoint: Incidence of complete healing of the target ulcer at 90 days.
-
Secondary Endpoints: Time to wound closure, percentage reduction in ulcer surface area, and incidence of adverse events.
ATL146e
ATL146e is another highly selective adenosine A2A receptor agonist that has demonstrated potent anti-inflammatory and tissue-protective effects in various preclinical models.[3][6]
Quantitative Data
A key study investigated the efficacy of ATL146e in a rat model of pressure ulcers, which are a type of chronic wound.
Table 2: Efficacy of ATL146e in a Rat Model of Pressure Ulcers [3]
| Parameter | Vehicle (Control) | ATL146e (0.004 µg/kg/min) | Percentage Improvement |
| Necrotic Area | Not specified | 65% less than control | 65% |
| Inhibition of Skin Blood Flow | Not specified | 31% less than control | 31% |
| **Extravasated Leukocytes (per 500 µm²) ** | 49 ± 6 | 23 ± 3 | 53% |
Experimental Protocols
Rat Model of Pressure Ulcer Formation [3][7]
-
Animal Model: Sprague-Dawley rats.
-
Wound Induction: A 9 cm² region of dorsal skin was cyclically compressed at 50 mmHg using a surgically implanted metal plate and an external magnet to induce ischemia-reperfusion injury, leading to tissue necrosis characteristic of pressure ulcers.
-
Treatment: Continuous infusion of ATL146e (0.004 µg/kg/min), vehicle (control), ATL146e with an A2A antagonist (ZM-241385), or the antagonist alone via osmotic minipumps.
-
Duration: The treatment was administered over the course of 10 ischemia-reperfusion cycles.
-
Assessment:
-
Necrotic Area: The area of tissue death was measured to assess the extent of the ulcer.
-
Skin Blood Flow: Laser Doppler imaging was used to measure blood flow in the affected skin region.
-
Leukocyte Infiltration: Histological analysis was performed to count the number of extravasated leukocytes in the tissue, a marker of inflammation.
-
Signaling Pathways and Experimental Workflow
Adenosine A2A Receptor Signaling Pathway in Wound Healing
Activation of the adenosine A2A receptor by agonists like this compound and ATL146e initiates a signaling cascade that promotes wound healing through anti-inflammatory and pro-angiogenic effects.
Caption: A2A receptor signaling cascade.
Experimental Workflow for Preclinical Wound Healing Studies
The following diagram illustrates a typical workflow for evaluating a compound's efficacy in a preclinical wound healing model.
Caption: Preclinical wound healing workflow.
Comparison and Conclusion
A direct head-to-head comparison of this compound and ATL146e is challenging due to the lack of studies employing both compounds in the same wound healing model. The available data originates from different experimental settings: a clinical trial for this compound in diabetic foot ulcers and a preclinical study for ATL146e in pressure ulcers.
-
This compound (Sonedenoson) has progressed to Phase 2 clinical trials for a specific and challenging type of chronic wound, the diabetic foot ulcer.[8] This indicates a promising safety and efficacy profile in humans, although detailed quantitative data from these trials is not publicly available. The focus of its development has been on promoting the complete closure of these difficult-to-heal wounds.
-
ATL146e has demonstrated significant efficacy in a preclinical model of pressure ulcers, another prevalent type of chronic wound.[3] The available quantitative data shows a marked reduction in tissue necrosis, improved blood flow, and a decrease in inflammation.[3] These findings strongly support its potential as a wound healing agent, though it has not yet been evaluated in human wound healing trials to the same extent as this compound.
References
- 1. Adenosine receptor agonists for promotion of dermal wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective A(2A) adenosine receptor activation reduces skin pressure ulcer formation and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of Sonedenoson and Other Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Sonedenoson, a selective adenosine A2A receptor agonist, with other established anti-inflammatory drugs, including an adenosine A3 receptor agonist (Piclidenoson), a conventional disease-modifying antirheumatic drug (Methotrexate), a non-steroidal anti-inflammatory drug (NSAID - Indomethacin), and a corticosteroid (Dexamethasone). This comparison is based on their mechanisms of action, receptor binding affinities, and effects on pro-inflammatory cytokine production, supported by experimental data.
Introduction to Sonedenoson and the Role of Adenosine in Inflammation
Sonedenoson is an investigational drug that targets the adenosine A2A receptor. Adenosine is a nucleoside that plays a crucial role in mitigating inflammation. Its anti-inflammatory effects are primarily mediated through the A2A and A3 adenosine receptors. Activation of the A2A receptor is known to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), and reduce the adhesion of neutrophils to the endothelium, thereby dampening the inflammatory cascade. Sonedenoson has been explored for its therapeutic potential in conditions where inflammation is a key component, such as in promoting the healing of diabetic foot ulcers by regulating the inflammatory response and enhancing tissue regeneration.[1][2]
Comparative Analysis of Anti-Inflammatory Agents
This section provides a detailed comparison of Sonedenoson with other anti-inflammatory drugs, focusing on their distinct mechanisms of action and available quantitative data.
Mechanism of Action
The primary mechanism of action for each drug is summarized below:
-
Sonedenoson: A selective agonist for the adenosine A2A receptor, leading to the suppression of pro-inflammatory signaling pathways.
-
Piclidenoson: A selective agonist for the adenosine A3 receptor, which is also involved in the modulation of inflammatory responses.[1][2][3]
-
Methotrexate: This drug's anti-inflammatory effects are mediated by increasing the extracellular concentration of adenosine at inflammatory sites.[1]
-
Indomethacin (NSAID): Primarily acts by inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2), thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation.
-
Dexamethasone (Corticosteroid): A potent synthetic glucocorticoid that exerts its anti-inflammatory effects by binding to glucocorticoid receptors, leading to the altered transcription of a wide range of genes involved in the inflammatory response.
Signaling Pathways
The following diagrams illustrate the principal signaling pathways targeted by each class of drug.
Caption: Sonedenoson's anti-inflammatory signaling pathway.
Caption: Piclidenoson's anti-inflammatory signaling pathway.
Caption: Indomethacin's mechanism of action.
Caption: Dexamethasone's genomic mechanism of action.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the selected anti-inflammatory agents.
Table 1: Adenosine Receptor Binding Affinity and Selectivity
| Compound | Target Receptor | Ki (nM) | Selectivity vs. A1 | Selectivity vs. A2A | Selectivity vs. A2B | Selectivity vs. A3 |
| Sonedenoson | A2A | Data not available | Data not available | - | Data not available | Data not available |
| Piclidenoson | A3 | 1 | 330-fold | 420-fold | >1000-fold | - |
Note: Ki values for Piclidenoson are derived from graphical data and represent approximate values. A lower Ki value indicates higher binding affinity.
Table 2: Inhibition of Pro-inflammatory Markers
| Compound | Assay | Target | IC50 |
| Sonedenoson | TNF-α Inhibition | TNF-α | Data not available |
| Piclidenoson | Cytokine Inhibition | IL-17, IL-23 | Qualitative Inhibition Reported |
| Indomethacin | COX Inhibition | COX-1 / COX-2 | Data varies by assay |
| Dexamethasone | Cytokine Secretion Inhibition (THP-1 cells) | MCP-1 | 3 nM |
| Dexamethasone | Cytokine Secretion Inhibition (THP-1 cells) | IL-1β | 7 nM |
Note: IC50 is the half-maximal inhibitory concentration. Data for different compounds are from various sources and may not be directly comparable due to differing experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Radioligand Binding Assay for Adenosine Receptors
Objective: To determine the binding affinity (Ki) of a test compound for adenosine receptor subtypes.
Materials:
-
Cell membranes expressing the specific human adenosine receptor subtype (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [³H]CGS21680 for A2A).
-
Test compound (e.g., Sonedenoson, Piclidenoson).
-
Non-specific binding control (e.g., a high concentration of a non-labeled agonist like NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the cell membranes, radioligand, and either the test compound or the non-specific binding control.
-
Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
LPS-Induced TNF-α Production in Macrophages
Objective: To measure the inhibitory effect of a test compound on the production of TNF-α by inflammatory cells.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compound (e.g., Sonedenoson, Dexamethasone).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit for TNF-α.
-
96-well cell culture plates.
Procedure:
-
Seed the macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production. Include a vehicle control (no test compound) and an unstimulated control (no LPS).
-
Incubate the cells for a defined period (e.g., 4-24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Plot the TNF-α concentration against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits TNF-α production by 50%.
Summary and Conclusion
This comparative guide highlights the distinct anti-inflammatory strategies employed by Sonedenoson and other therapeutic agents. Sonedenoson, as a selective A2A adenosine receptor agonist, offers a targeted approach to modulating the inflammatory response. Its mechanism, focused on enhancing the natural anti-inflammatory pathways of adenosine, contrasts with the broader actions of NSAIDs and corticosteroids.
The quantitative data, where available, provides a basis for comparing the potency and selectivity of these compounds. The high selectivity of Piclidenoson for the A3 receptor underscores the potential for developing subtype-selective adenosine receptor modulators. While direct comparative data for Sonedenoson is limited in the public domain, its mechanism of action suggests a favorable profile for treating inflammatory conditions with a potentially different side-effect profile compared to traditional anti-inflammatory drugs.
The provided experimental protocols serve as a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of Sonedenoson and other novel anti-inflammatory agents. Further research is warranted to generate comprehensive, directly comparable quantitative data to better inform drug development and clinical application decisions.
References
MRE 0094: A Comparative Analysis of its Cross-Reactivity with Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of MRE 0094 (also known as Sonedenoson) across the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. This compound is recognized as a selective agonist for the adenosine A2A receptor[1]. This document summarizes key experimental data, outlines the methodologies used for receptor binding assays, and illustrates the associated signaling pathways to offer a comprehensive overview for research and drug development purposes.
Comparative Binding Affinity of this compound
The selectivity of this compound has been evaluated through radioligand binding assays, which measure the affinity of the compound for a specific receptor. The binding affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |
| This compound (Sonedenoson) | >10,000 | 490 | >10,000 | No data available |
| Data sourced from a study on human adenosine receptors[2]. |
Based on the available data, this compound demonstrates a clear selectivity for the A2A adenosine receptor over the A1 and A2B subtypes, where it shows negligible affinity. Data on the binding affinity of this compound for the A3 adenosine receptor is not currently available in the cited literature.
Adenosine Receptor Signaling Pathways
Adenosine receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades. The four subtypes are broadly classified based on their coupling to G proteins and their effect on adenylyl cyclase, the enzyme responsible for the production of the second messenger cyclic AMP (cAMP).
-
A1 and A3 Receptors: These receptors preferentially couple to Gαi/o proteins. Upon activation, they inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. They can also activate other pathways, including phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.
-
A2A and A2B Receptors: These receptors couple to Gαs proteins. Their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).
Below are diagrams illustrating the primary signaling pathways for each adenosine receptor subtype.
References
A Comparative Analysis of Sonedenoson and Standard of Care for the Treatment of Diabetic Foot Ulcers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sonedenoson (Polydeoxyribonucleotide - PDRN) and the current standard of care for the treatment of diabetic foot ulcers. The information is compiled from published clinical trial data and preclinical research to offer an objective overview for research and development professionals.
Efficacy and Performance: Sonedenoson vs. Placebo
Clinical trial data for Sonedenoson (PDRN) in the treatment of diabetic foot ulcers demonstrates a significant improvement in wound healing outcomes compared to placebo, with both treatment arms receiving standard wound care. The key findings from a pivotal randomized, double-blind, placebo-controlled trial are summarized below.[1][2][3]
| Performance Metric | Sonedenoson (PDRN) Group | Placebo Group | p-value |
| Complete Ulcer Healing Rate (at 8 weeks) | 37.3% (41/110 patients) | 18.9% (20/106 patients) | 0.003 |
| Median Time to Complete Wound Closure | 30 days (range: 14-56) | 49 days (range: 28-56) | 0.80 |
| Median Re-epithelialized Area (at 8 weeks) | 82.2% | 49.3% | <0.001 |
Standard of Care for Diabetic Foot Ulcers
The standard of care for diabetic foot ulcers is a multi-faceted approach aimed at creating an optimal environment for wound healing and preventing complications. While no direct head-to-head trials of Sonedenoson against specific advanced dressings or growth factors were identified in the literature, a comparison with the principles of standard care is essential. Standard of care typically includes:
-
Debridement: Regular removal of necrotic, non-viable tissue from the wound bed.
-
Offloading: Reducing pressure on the ulcer, often through total contact casts, removable cast walkers, or specialized footwear.
-
Wound Dressings: Utilizing a variety of dressings to maintain a moist wound environment and manage exudate. The choice of dressing is based on the wound characteristics.
-
Infection Control: Diagnosis and treatment of any bacterial infection with appropriate antibiotics.
-
Vascular Assessment and Revascularization: Evaluating blood flow to the limb and, if necessary, performing procedures to restore circulation.
-
Glycemic Control: Optimizing blood sugar levels to support the body's healing processes.
Advanced therapies may be considered for ulcers that do not respond to standard care, including:
-
Growth Factors: Such as becaplermin, a recombinant human platelet-derived growth factor.
-
Bioengineered Skin Substitutes: Cellular and acellular tissue-based products.
-
Negative Pressure Wound Therapy (NPWT): Application of a vacuum to the wound to promote healing.
-
Hyperbaric Oxygen Therapy (HBOT): Breathing pure oxygen in a pressurized room.
Experimental Protocols
Clinical Trial Protocol: Sonedenoson (PDRN) for Diabetic Foot Ulcers
The following protocol is synthesized from the methodology of a key randomized, double-blind, placebo-controlled clinical trial:[1][2][3]
Objective: To evaluate the efficacy and safety of PDRN in the treatment of chronic, hard-to-heal diabetic foot ulcers.
Study Design:
-
Randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: Patients with type 1 or type 2 diabetes presenting with Wagner grade 1 or 2 foot ulcers that had not shown signs of healing for at least four weeks.
-
Intervention:
-
Treatment Group (n=110): Received intramuscular and perilesional injections of PDRN.
-
Intramuscular: 5.625 mg/3 mL daily, 5 days a week.
-
Perilesional: 5.625 mg/3 mL, 2 days a week.
-
-
Control Group (n=106): Received intramuscular and perilesional injections of a matching placebo (saline solution).
-
-
Duration of Treatment: 8 weeks.
-
Standard Wound Care (for both groups): Although specific details of the wound care regimen were not extensively published, it is understood that all patients received standard wound management, which typically includes regular cleansing, debridement of necrotic tissue as needed, and the application of non-adherent dressings.
-
Primary Outcome: The proportion of patients with complete ulcer healing at the end of the 8-week treatment period.
-
Secondary Outcomes:
-
Time to complete wound closure.
-
Percentage of re-epithelialization of the wound surface.
-
Incidence of adverse events.
-
Preclinical Experimental Workflow: Diabetic Mouse Wound Healing Model
The following is a general experimental workflow for a diabetic mouse wound healing model, based on common practices in preclinical studies investigating wound healing agents like adenosine A2A receptor agonists.[4]
Objective: To evaluate the effect of a therapeutic agent on the rate of wound closure and tissue regeneration in a diabetic mouse model.
Experimental Workflow:
-
Induction of Diabetes: Diabetes is induced in mice (e.g., C57BL/6 strain) via intraperitoneal injections of streptozotocin (STZ), a chemical that is toxic to pancreatic beta cells. Blood glucose levels are monitored to confirm the diabetic state.
-
Wound Creation: Once diabetes is established, a full-thickness excisional wound is created on the dorsum of the anesthetized mouse using a biopsy punch.
-
Treatment Application: The mice are divided into treatment and control groups. The therapeutic agent (e.g., a topical formulation of an adenosine A2A receptor agonist) is applied to the wound of the treatment group, while the control group receives a placebo or vehicle.
-
Wound Measurement and Analysis: The wound area is measured at regular intervals (e.g., every 2-3 days) using digital photography and image analysis software.
-
Histological Analysis: At the end of the study, the wound tissue is excised, fixed, and sectioned for histological staining (e.g., Hematoxylin and Eosin, Masson's trichrome) to assess re-epithelialization, granulation tissue formation, collagen deposition, and angiogenesis.
-
Immunohistochemistry: Specific markers for cell proliferation (e.g., Ki-67), angiogenesis (e.g., CD31), and inflammation (e.g., F4/80 for macrophages) can be quantified through immunohistochemical staining.
-
Data Analysis: The rate of wound closure is calculated and statistically compared between the treatment and control groups. Histological and immunohistochemical findings are also quantified and compared.
Mechanism of Action and Signaling Pathways
Sonedenoson is an adenosine A2A receptor agonist.[1][2] Its mechanism of action in wound healing is believed to be multifactorial, primarily involving the promotion of angiogenesis and the modulation of inflammation.
Signaling Pathway of Sonedenoson (Adenosine A2A Receptor Agonist)
Activation of the adenosine A2A receptor on endothelial cells initiates a signaling cascade that leads to the upregulation of Vascular Endothelial Growth Factor (VEGF).[5] VEGF, in turn, promotes angiogenesis, a critical process for wound healing that involves the formation of new blood vessels to supply oxygen and nutrients to the healing tissue.
Caption: Sonedenoson's pro-angiogenic signaling cascade.
Experimental Workflow for Diabetic Ulcer Treatment
The logical flow of treating a diabetic foot ulcer, from initial presentation to the application of a therapy like Sonedenoson, can be visualized as follows.
Caption: Clinical workflow for diabetic ulcer management.
References
- 1. Pharmacological Activity and Clinical Use of PDRN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of PDRN, an adenosine receptor A2A agonist, on the healing of chronic diabetic foot ulcers: results of a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijsurgery.com [ijsurgery.com]
- 5. Frontiers | Pharmacological Activity and Clinical Use of PDRN [frontiersin.org]
MRE 0094 and its Analogues: A Comparative Analysis for Drug Development Professionals
An in-depth guide to the adenosine A₂A receptor agonist MRE 0094 (Sonedenoson) and its analogues, presenting a comparative analysis of their biochemical properties and the experimental methodologies used for their evaluation.
This compound, also known as Sonedenoson, is a selective agonist for the adenosine A₂A receptor, a G-protein coupled receptor that plays a crucial role in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. Its ability to modulate these pathways has made it and its analogues subjects of significant interest in the fields of pharmacology and drug development. This guide provides a comparative analysis of this compound and other key adenosine A₂A receptor agonists, supported by quantitative data and detailed experimental protocols to aid researchers in their drug discovery efforts.
Comparative Analysis of A₂A Receptor Agonists
The development of selective A₂A receptor agonists has been a focus of research for their potential therapeutic applications, including anti-inflammatory and anti-platelet activities. The table below summarizes the binding affinities (Ki) of this compound and a selection of other well-characterized A₂A receptor agonists. This data provides a quantitative basis for comparing their potency at the human A₂A adenosine receptor.
| Compound Name | Other Names | Target Receptor | Ki (nM) for human A₂A Receptor |
| This compound | Sonedenoson | Adenosine A₂A | 490 [1][2][3] |
| CGS 21680 | - | Adenosine A₂A | 21 - 55 |
| NECA | 5'-N-Ethylcarboxamidoadenosine | Adenosine (non-selective) | 28 |
| Regadenoson | CVT-3146, Lexiscan® | Adenosine A₂A | - |
| Apadenoson | ATL-146e, BMS 068645 | Adenosine A₂A | - |
| Binodenoson | MRE-0470, WRC-0470 | Adenosine A₂A | - |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and its analogues, it is essential to visualize the adenosine A₂A receptor signaling pathway. Upon agonist binding, the A₂A receptor activates adenylyl cyclase through a stimulatory G-protein (Gs), leading to an increase in intracellular cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in a cellular response.
Caption: Adenosine A₂A Receptor Signaling Pathway.
The characterization of novel A₂A receptor agonists typically involves a series of in vitro experiments to determine their binding affinity and functional potency. A generalized workflow for these experiments is depicted below.
Caption: Experimental Workflow for Agonist Characterization.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate and reproducible evaluation of compound activity. Below are methodologies for key assays used in the characterization of this compound and its analogues.
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the A₂A receptor.
1. Materials:
- HEK293 cells stably expressing the human adenosine A₂A receptor.
- Cell membrane preparation from the above cells.
- Radioligand: [³H]-ZM241385 (a high-affinity A₂A antagonist).[4]
- Test compounds (this compound and its analogues).
- Non-specific binding control: CGS 21680 (100 µM).[4]
- Assay buffer: 50 mM Tris-HCl, pH 7.4, supplemented with 5 mM MgCl₂ and 0.1% CHAPS.[4]
- GF/B glass fiber filters.
- Scintillation cocktail and liquid scintillation counter.
2. Procedure:
- Prepare serial dilutions of the test compounds.
- In a 96-well plate, add in the following order: assay buffer, test compound, radioligand (e.g., 5.5 nM [³H]-ZM241385), and cell membrane suspension (approximately 20 µg of protein per well).[4]
- For determining non-specific binding, add a high concentration of an unlabeled ligand (e.g., 100 µM CGS 21680) instead of the test compound.[4]
- Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.[1][5]
- Terminate the binding reaction by rapid filtration through GF/B filters using a cell harvester.
- Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[1]
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
3. Data Analysis:
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value.
- The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation
This assay measures the functional potency (EC₅₀) of an agonist by quantifying the increase in intracellular cAMP levels following receptor activation.
1. Materials:
- HEK293 cells stably expressing the human adenosine A₂A receptor.
- Cell culture medium (e.g., DMEM).
- Adenosine deaminase (ADA) to remove endogenous adenosine.
- Phosphodiesterase (PDE) inhibitor (e.g., rolipram or IBMX) to prevent cAMP degradation.[1][6]
- Test compounds (this compound and its analogues).
- cAMP assay kit (e.g., LANCE cAMP kit or a competitive protein binding assay).[1][4]
2. Procedure:
- Seed the cells in a 24- or 96-well plate and allow them to adhere overnight.
- Wash the cells with serum-free medium.
- Pre-incubate the cells with ADA and a PDE inhibitor for 15-30 minutes at 37°C.[5]
- Add serial dilutions of the test compounds to the wells and incubate for an appropriate time (e.g., 30-60 minutes) at 37°C.[5][6]
- Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
3. Data Analysis:
- Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the test compound concentration.
- The EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve using non-linear regression analysis.
By providing a framework for the comparative analysis of this compound and its analogues, along with detailed experimental methodologies, this guide aims to facilitate further research and development in the promising area of adenosine A₂A receptor modulation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. revvity.com [revvity.com]
- 4. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-directed mutagenesis of the human adenosine A2A receptor. Critical involvement of Glu13 in agonist recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
A Head-to-Head Comparison of A2A Agonists in Platelet Inhibition
For Researchers, Scientists, and Drug Development Professionals
The adenosine A2A receptor, a G-protein coupled receptor found on the surface of platelets, has emerged as a promising target for antiplatelet therapies. Activation of this receptor initiates a signaling cascade that ultimately inhibits platelet aggregation, a critical process in thrombosis. This guide provides a head-to-head comparison of various A2A agonists, summarizing their performance in platelet inhibition based on available experimental data. Detailed methodologies for the key experiments are provided to facilitate reproducibility and further research.
A2A Receptor Signaling Pathway in Platelets
Activation of the A2A adenosine receptor on platelets by an agonist triggers a cascade of intracellular events that lead to the inhibition of platelet aggregation. The receptor is coupled to a stimulatory G protein (Gs). Upon agonist binding, the Gs protein activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets. This phosphorylation cascade ultimately inhibits key platelet activation processes, including intracellular calcium mobilization and the conformational change of glycoprotein IIb/IIIa receptors, which are necessary for fibrinogen binding and platelet aggregation.[1][2][3]
Comparative Efficacy of A2A Agonists
The following tables summarize the in vitro efficacy of various A2A agonists in inhibiting platelet aggregation and stimulating cAMP production. The data is compiled from multiple studies to provide a comparative overview. It is important to note that experimental conditions can vary between studies, potentially influencing the absolute values.
| A2A Agonist | IC50 for Platelet Aggregation Inhibition (µM) | EC50 for cAMP Production (µM) | Selectivity | Reference |
| NECA | 0.31 - 0.5 | 0.083 | Non-selective | [4] |
| CGS21680 | 0.82 - 1.0 | - | A2A Selective | [4][5] |
| Regadenoson | 1.2 | - | A2A Selective | [6] |
| UK-432097 | ~1.0 | - | A2A Selective | [5] |
| HE-NECA | 0.2 | - | A2A Selective | [7] |
| PSB-15826 | 0.32 | 0.24 | A2A Agonist | [4][8] |
| PSB-12404 | 66.8 | - | A2A Agonist | [8] |
| PSB-16301 | 5.5 | - | A2A Agonist | [8] |
| 2-Chloroadenosine | 5.0 | - | Non-selective | [5] |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. EC50: Half-maximal effective concentration. A lower value indicates higher potency.
- : Data not consistently available in the reviewed literature.
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
Light Transmission Aggregometry (LTA) is a widely used method to measure platelet aggregation in vitro.[2][9][10]
Principle: This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through, which is detected by a photometer.[1][9]
Methodology:
-
Blood Collection: Whole blood is collected from healthy, drug-free donors into tubes containing 3.2% sodium citrate as an anticoagulant (ratio of 9 parts blood to 1 part citrate).[1][3]
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. The supernatant, which is rich in platelets, is carefully collected.[1][2]
-
The remaining blood is then centrifuged at a higher speed (e.g., 2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used to set the 100% aggregation baseline.[2]
-
-
Aggregation Measurement:
-
Aliquots of PRP are placed in cuvettes with a magnetic stir bar and warmed to 37°C in an aggregometer.[1][3]
-
The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
The A2A agonist being tested is added to the PRP at various concentrations and incubated for a short period.
-
A platelet aggregation-inducing agent (e.g., ADP, collagen, thrombin) is then added to initiate aggregation.[2][11] The change in light transmission is recorded over time.
-
-
Data Analysis: The maximum percentage of aggregation is determined, and IC50 values are calculated from the dose-response curves.
Intracellular cAMP Measurement
Principle: The inhibitory effect of A2A agonists on platelet function is mediated by an increase in intracellular cAMP.[12][13] Measuring cAMP levels provides a direct assessment of the agonist's activity on its target signaling pathway. Commercially available enzyme-linked immunosorbent assay (ELISA) kits or bioluminescent assays are commonly used for this purpose.[14]
Methodology (using a competitive ELISA as an example):
-
Platelet Preparation: Platelets are prepared and washed to remove plasma components.
-
Agonist Stimulation: Platelets are incubated with the A2A agonist at various concentrations for a specified time at 37°C.
-
Cell Lysis: The reaction is stopped, and the platelets are lysed to release intracellular cAMP.
-
cAMP Quantification:
-
The cell lysate is added to a microplate pre-coated with a cAMP antibody.
-
A known amount of enzyme-labeled cAMP is also added to the wells. This competes with the cAMP from the sample for binding to the antibody.
-
After incubation and washing, a substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured.
-
-
Data Analysis: The signal is inversely proportional to the amount of cAMP in the sample. A standard curve is used to determine the concentration of cAMP, and EC50 values are calculated.
Conclusion
The available data indicates that several A2A agonists are potent inhibitors of platelet aggregation. Newer compounds like PSB-15826 and HE-NECA show comparable or even greater potency than the well-characterized agonist NECA, with the added benefit of higher selectivity for the A2A receptor. This selectivity is a crucial factor in drug development to minimize off-target effects. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies and explore the therapeutic potential of these compounds in thrombotic disorders. Future head-to-head comparisons under standardized conditions will be invaluable for definitively ranking the efficacy and safety of these promising antiplatelet agents.
References
- 1. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 2. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Testing platelet aggregation activity [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Adenosine Receptor Agonists Increase the Inhibition of Platelet Function by P2Y12 Antagonists in a cAMP- and Calcium-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adenosine Receptor Agonist HE-NECA Enhances Antithrombotic Activities of Cangrelor and Prasugrel in vivo by Decreasing of Fibrinogen Density in Thrombus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blood Platelet Adenosine Receptors as Potential Targets for Anti-Platelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. plateletservices.com [plateletservices.com]
- 10. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 11. Inverse agonism at the P2Y12 receptor and ENT1 transporter blockade contribute to platelet inhibition by ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulators of platelet cAMP levels: clinical and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The control of blood platelets by cAMP signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [worldwide.promega.com]
Sonedenoson vs. Placebo in Controlled Clinical Trials: A Review of Preclinical Evidence and Clinical Development for Wound Healing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sonedenoson and placebo, with a focus on its potential application in wound healing based on available preclinical data and its clinical development history. Due to the termination of a key clinical trial, direct comparative data from controlled human studies is unavailable. Therefore, this guide synthesizes the existing preclinical evidence to offer insights into the compound's mechanism and potential efficacy.
Executive Summary
Sonedenoson (formerly MRE0094) is a selective agonist of the adenosine A2A receptor that was investigated for its potential to promote the healing of chronic wounds, particularly diabetic foot ulcers.[1][2] Preclinical studies have demonstrated its capacity to accelerate wound closure and enhance tissue regeneration.[3][4] However, a Phase 2 clinical trial designed to evaluate its safety and efficacy against placebo was terminated due to challenges in patient enrollment, leaving a critical gap in clinical evidence.[5] This guide will delve into the preclinical data that supported its clinical development, its mechanism of action, and the details of its discontinued clinical trial.
Mechanism of Action: A2A Adenosine Receptor Signaling
Sonedenoson exerts its effects by activating the adenosine A2A receptor, a G-protein coupled receptor involved in various physiological processes, including inflammation and tissue repair.[2][3] In the context of wound healing, activation of the A2A receptor initiates a signaling cascade that promotes several key aspects of tissue regeneration.
The binding of Sonedenoson to the A2A receptor leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP then activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). These downstream effectors modulate the function of various cells crucial for wound healing, including inflammatory cells, endothelial cells, and fibroblasts.[6] This signaling pathway ultimately leads to increased collagen production, enhanced angiogenesis (the formation of new blood vessels), and modulation of the inflammatory response, all of which are critical for effective wound repair.[2][3]
Preclinical Efficacy
Preclinical studies in animal models of wound healing provided the foundational evidence for the clinical development of Sonedenoson. These studies demonstrated that topical application of A2A adenosine receptor agonists, including Sonedenoson, significantly accelerates wound closure compared to controls.[4][7]
One notable preclinical study highlighted that Sonedenoson was a more potent promoter of wound healing than becaplermin (recombinant platelet-derived growth factor), a growth factor approved for the treatment of diabetic foot ulcers.[4] This suggests a potentially significant therapeutic advantage for Sonedenoson.
| Preclinical Study Finding | Model | Outcome | Reference |
| Accelerated Wound Closure | Animal Models | Significantly faster wound healing compared to control. | [4][7] |
| Increased Potency | In vivo | More potent promoter of wound healing than becaplermin. | [4] |
| Enhanced Angiogenesis | In vivo | Increased formation of new blood vessels in the wound bed. | [5] |
| Increased Collagen Deposition | In vitro/In vivo | Stimulation of collagen synthesis by fibroblasts. | [6] |
Clinical Trial Evidence: Sonedenoson vs. Placebo
A Phase 2 clinical trial (NCT00312364) was initiated to evaluate the safety and efficacy of Sonedenoson topical gel for the treatment of chronic, neuropathic, diabetic foot ulcers.[8] This study was designed as a randomized, double-blind, placebo-controlled trial, which represents the gold standard for clinical evidence.
Experimental Protocol (Intended Design):
The following details are based on the intended design of the NCT00312364 trial, as no final protocol for a completed study is available.
-
Objective: To assess the safety and efficacy of Sonedenoson (MRE0094) in promoting the healing of chronic diabetic foot ulcers.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 2 trial.
-
Patient Population: Individuals with type 1 or type 2 diabetes mellitus presenting with chronic, neuropathic foot ulcers.
-
Intervention: Participants were to be randomized to receive either Sonedenoson topical gel or a placebo gel.
-
Primary Outcome Measures: The primary endpoint was likely the incidence of complete wound closure within a specified timeframe.
-
Secondary Outcome Measures: Secondary endpoints would have likely included the rate of wound closure, changes in wound size, and safety assessments.
Trial Status and Data Availability:
The NCT00312364 trial was terminated prematurely due to slow patient enrollment.[5] As a result, the study was not completed, and no quantitative efficacy or safety data comparing Sonedenoson to placebo are publicly available from this trial. The lack of data from this pivotal study prevents a direct comparison of Sonedenoson's performance against a placebo in a clinical setting.
Discussion and Future Perspectives
The preclinical data for Sonedenoson were promising, suggesting a potent wound-healing capability mediated by the A2A adenosine receptor. However, the inability to translate these findings into a robust clinical dataset highlights the significant challenges in clinical trial execution, particularly in patient recruitment for conditions like diabetic foot ulcers.
For researchers and drug development professionals, the case of Sonedenoson serves as a reminder of the critical importance of trial logistics and patient accessibility in the successful clinical evaluation of a promising compound. While the therapeutic potential of targeting the A2A adenosine receptor for wound healing remains an area of interest, the clinical development of Sonedenoson itself has been halted. Future research in this area may focus on alternative A2A receptor agonists or different trial designs to overcome the recruitment hurdles faced by the Sonedenoson program.
Conclusion
References
- 1. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis | Semantic Scholar [semanticscholar.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Adenosine Receptors in Wound Healing, Fibrosis and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine promotes wound healing and mediates angiogenesis in response to tissue injury via occupancy of A(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine receptor agonists for promotion of dermal wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal Procedures for MRE Flameless Ration Heaters
It is important to clarify that "MRE 0094" does not correspond to a recognized chemical compound in the provided search results. The information below pertains to the proper disposal of Flameless Ration Heaters (FRHs) found in Meal, Ready-to-Eat (MRE) kits.
Flameless Ration Heaters (FRHs) contain magnesium, iron, and other components that react with water to generate heat. The disposal procedures for these devices differ significantly depending on whether they have been activated (used) or remain unactivated (unused).
Operational Controls and Safety Precautions
Before disposal, it is crucial to adhere to the following safety measures:
-
Ensure Material Safety Data Sheets (MSDS) are readily available and current.[1]
-
Store MRE heaters away from liquids, as they are water-reactive hazardous materials.[1]
-
Do not place MRE heaters near an open flame. The vapors released during activation contain hydrogen, which is a flammable gas.[1]
-
Only activate MRE heaters in a well-ventilated area because the released vapors can displace oxygen.[1]
-
A compatible fire extinguisher should be readily accessible.[1]
-
Personnel handling MRE heaters should receive Hazard Communication and general environmental awareness training.[1]
Disposal Procedures for Activated vs. Unactivated Heaters
The primary distinction in disposal protocol is whether the heater has been used.
| Heater Status | Waste Classification | Disposal Method |
| Activated (Used) | Non-hazardous solid waste | Dispose of in approved solid waste containers or as normal refuse.[1][2] |
| Unactivated (Unused) | Hazardous Waste | Must be disposed of as hazardous waste.[1] Segregate from normal refuse and dispose of separately.[3] It is against the law to dispose of unactivated heaters in a solid waste container.[1] |
| Damaged | Hazardous Waste | Should be collected and managed as hazardous waste.[2] |
Incineration and landfilling are both considered viable disposal options for MREs and FRHs. However, unreacted FRH material should be placed in a separate landfill cell that is capped before compaction to prevent the pads from rupturing and reacting.[3]
Experimental Protocols
While detailed experimental protocols for the disposal of MRE heaters are not provided in the search results, the underlying principle of their function is an oxidation-reduction reaction between magnesium and water.[3] The disposal guidelines are based on the reactivity of the unused heater pads when they come into contact with water, which can pose a fire hazard in landfills.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of MRE Flameless Ration Heaters.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
